2,2-dimethyltetrahydro-2H-pyran-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCNRARJXVLHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396728 | |
| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25850-22-0 | |
| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,2-dimethyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry and drug discovery. This document details the prevalent synthetic strategies, outlines experimental protocols, and presents relevant quantitative data.
Introduction
This compound is a saturated heterocyclic amine that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid pyran scaffold and the presence of a primary amine functionality make it an attractive synthon for introducing specific pharmacophoric features and modulating the physicochemical properties of drug candidates. The primary and most efficient method for its synthesis is the reductive amination of the corresponding ketone precursor, 2,2-dimethyltetrahydropyran-4-one.
Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one
The synthesis of the ketone precursor is a critical first step. Several methods have been reported for the preparation of 2,2-dimethyltetrahydropyran-4-one. One common approach involves the acid-catalyzed cyclization of an appropriate unsaturated alcohol.
Representative Experimental Protocol for 2,2-dimethyltetrahydropyran-4-one Synthesis
A general procedure for the synthesis of 2,2-dimethyltetrahydropyran-4-one involves the treatment of dimethyl(vinyl)ethynylmethanol with an aqueous acidic solution. The reaction proceeds via hydration and subsequent intramolecular cyclization.
Procedure:
-
To a solution containing an aqueous acid (e.g., sulfuric acid), slowly add dimethyl(vinyl)ethynylmethanol (1.0 eq.).
-
Maintain the reaction mixture under vigorous stirring.
-
Slowly elevate the temperature to approximately 85 °C.
-
After completion of the reaction (monitored by TLC or GC), the organic layer is separated.
-
The aqueous layer is neutralized and extracted with a suitable organic solvent (e.g., ether).
-
The combined organic extracts are washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford 2,2-dimethyltetrahydropyran-4-one as a liquid.
| Parameter | Value | Reference |
| Starting Material | Dimethyl(vinyl)ethynylmethanol | [1][2] |
| Reagents | Aqueous sulfuric acid | [1][2] |
| Reaction Temperature | 85 °C | [1][2] |
| Yield | 53% | [1][2] |
| Purification | Vacuum distillation | [1][2] |
Synthesis of this compound via Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2,2-dimethyltetrahydropyran-4-one. This reaction involves the formation of an intermediate imine by reacting the ketone with an ammonia source, followed by reduction to the desired primary amine. Several protocols can be employed for this transformation, with the Leuckart reaction and catalytic hydrogenation being prominent examples.
Method 1: Leuckart Reaction using Ammonium Formate
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] This one-pot reaction is advantageous due to the use of inexpensive and readily available reagents.[3] The reaction typically requires elevated temperatures.[3]
dot
References
An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2,2-dimethyltetrahydro-2H-pyran-4-amine. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its precursor, 2,2-dimethyltetrahydro-2H-pyran-4-one, and related tetrahydropyran amines to offer a broader understanding of its potential characteristics and applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential utility of this and similar heterocyclic amines.
Core Chemical Properties
This compound is a heterocyclic organic compound. Its core structure consists of a tetrahydropyran ring substituted with two methyl groups at the 2-position and an amine group at the 4-position. The presence of the amine group makes it a basic compound and a potential building block in the synthesis of more complex molecules.
Physicochemical Properties
| Property | This compound | 2,2-dimethyltetrahydro-2H-pyran-4-one |
| CAS Number | 25850-22-0[1] | 1194-16-7 |
| Molecular Formula | C₇H₁₅NO[1] | C₇H₁₂O₂ |
| Molecular Weight | 129.20 g/mol [1] | 128.17 g/mol |
| Boiling Point | Data not available | 60-64 °C at 8 mmHg |
| Density | Data not available | 0.964 g/cm³ at 25 °C |
| Solubility | Data not available | Slightly soluble in water |
Spectral Data (Predicted)
While experimental spectra for this compound are not available, the expected characteristics can be predicted based on its structure and general principles of spectroscopy.
-
¹H NMR: The spectrum would be expected to show signals for the two methyl groups at the 2-position, the protons on the tetrahydropyran ring, and the protons of the amine group. The chemical shifts and splitting patterns would be indicative of their respective chemical environments.
-
¹³C NMR: The spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms would be expected to appear at lower field.
-
IR Spectroscopy: As a primary amine, it is expected to exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending vibration may be observed around 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine would likely appear in the 1250–1020 cm⁻¹ region.[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the tetrahydropyran ring.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 2,2-dimethyltetrahydro-2H-pyran-4-one.
Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-one
A general procedure for the synthesis of the ketone precursor has been reported.
Experimental Protocol:
-
Reaction Setup: A solution of dimethyl(vinyl)ethynylmethanol is slowly added to an aqueous solution containing sulfuric acid.
-
Reaction Conditions: The reaction is maintained with vigorous stirring, and the temperature is gradually increased to 85 °C. Additional sulfuric acid is added in batches over several hours.
-
Work-up: Upon completion, the upper organic layer is separated. The lower aqueous layer is neutralized with potassium carbonate and extracted with ether.
-
Purification: The combined organic layers are washed, dried, and the solvent is removed by evaporation. The resulting residue is purified by vacuum distillation to yield 2,2-dimethyltetrahydropyran-4-one.
Synthesis of this compound via Reductive Amination
A general protocol for the reductive amination of a ketone to a primary amine is described below.
Experimental Protocol:
-
Imine Formation: 2,2-dimethyltetrahydro-2H-pyran-4-one is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia or an ammonium salt (e.g., ammonium acetate) to form the corresponding imine in situ.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or column chromatography to yield this compound.
Caption: Synthesis workflow for this compound.
Potential Applications in Drug Discovery
While there is no direct evidence of the biological activity of this compound in the reviewed literature, the tetrahydropyran motif is a common scaffold in medicinal chemistry. Structurally related compounds have shown significant biological activities, suggesting potential areas of investigation for this molecule.
For example, 4-(aminomethyl)tetrahydro-2H-pyran is a known intermediate in the synthesis of potent and selective inhibitors of mTOR kinase and phosphodiesterase 10A (PDE10A).[3] These targets are implicated in various diseases, including cancer and neurological disorders. This suggests that this compound could also serve as a valuable building block for developing novel therapeutics.
Derivatives of 2-amino-pyran have been reported to possess antimicrobial and cytotoxic activities.[4][5] The biological evaluation of this compound and its derivatives against various bacterial strains and cancer cell lines could be a fruitful area of research.
Caption: Hypothetical role in a signaling pathway.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for related amines and the precursor ketone, it should be handled with care in a laboratory setting. It is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a heterocyclic amine with potential as a building block in medicinal chemistry and organic synthesis. While specific experimental data on its properties are scarce, this guide provides a foundational understanding based on its structure, its precursor, and related compounds. Further research is warranted to fully characterize its physicochemical properties, reactivity, and biological activity to unlock its full potential in drug discovery and other chemical sciences.
References
The Stereochemistry of 2,2-dimethyltetrahydro-2H-pyran-4-amine: An Uncharted Chiral Landscape
A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed stereochemical understanding of the chiral molecule 2,2-dimethyltetrahydro-2H-pyran-4-amine. Despite its well-defined structure, specific data on its stereoisomers, their synthesis, separation, and biological activities remain largely unpublished. This technical guide summarizes the currently available information and highlights the areas requiring further investigation for researchers and drug development professionals.
Introduction
This compound, a substituted tetrahydropyran derivative, possesses a chiral center at the C4 position, making it a candidate for stereoisomeric differentiation in biological systems. The fixed gem-dimethyl group at the C2 position influences the conformational preference of the pyran ring, which in turn can impact the spatial orientation of the amine substituent and its interactions with biological targets. However, a thorough exploration of its stereochemical properties is conspicuously absent from the scientific literature.
Synthesis and Potential for Stereocontrol
The synthesis of racemic this compound can be envisioned through the reductive amination of the corresponding ketone, 2,2-dimethyltetrahydro-2H-pyran-4-one. A related patent describes the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, suggesting that the ketone precursor is accessible.
While general methods for the stereoselective synthesis of substituted tetrahydropyrans are well-documented, specific protocols for the asymmetric synthesis of this compound have not been reported. Potential strategies could involve:
-
Asymmetric Reductive Amination: Utilizing chiral catalysts or reagents to directly convert 2,2-dimethyltetrahydro-2H-pyran-4-one into a single enantiomer of the amine.
-
Diastereoselective Approaches: Employing chiral auxiliaries to control the stereochemistry during the formation of the amine or a precursor.
-
Kinetic Resolution: Enzymatic or chemical kinetic resolution of the racemic amine could potentially be employed to separate the enantiomers.
A logical workflow for obtaining enantiomerically pure this compound is proposed below, based on established chemical principles.
Figure 1: A conceptual workflow for the chiral resolution of racemic this compound.
Stereochemical Data: A Call for Research
A critical deficiency in the current body of knowledge is the complete absence of quantitative stereochemical data for this compound. Key experimental values that are essential for the characterization and development of its stereoisomers are unavailable, including:
-
Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr): No reported values from stereoselective syntheses or chiral separations could be found.
-
Specific Rotation ([α]D): The characteristic optical rotation for the individual enantiomers has not been documented.
The following table underscores the lack of available data.
| Stereochemical Parameter | (R)-enantiomer | (S)-enantiomer |
| Enantiomeric Excess (ee%) | Not Reported | Not Reported |
| Specific Rotation ([α]D) | Not Reported | Not Reported |
| Biological Activity | Not Reported | Not Reported |
| Table 1: Summary of Unavailable Quantitative Stereochemical and Biological Data. |
Experimental Protocols: Uncharted Territory
Detailed experimental protocols for the stereoselective synthesis, chiral resolution, or analytical separation of the stereoisomers of this compound are not present in the reviewed literature. While general methodologies for chiral amine resolution and stereoselective synthesis of tetrahydropyrans exist, their specific application to this molecule, including reaction conditions, yields, and stereochemical outcomes, remains to be investigated and published.
Biological Activity and Signaling Pathways
There is no information available regarding the biological activity of the individual stereoisomers of this compound. Consequently, no signaling pathways associated with its potential therapeutic or toxicological effects have been described. The principle of eudismic ratio, which describes the difference in pharmacological activity between enantiomers, cannot be applied without foundational biological screening data.
Conclusion and Future Directions
The stereochemistry of this compound represents a significant knowledge gap in the field of medicinal and organic chemistry. For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of stereoselective synthetic routes and efficient chiral separation methods is the first critical step. Subsequent characterization of the pure enantiomers, including the determination of their absolute configurations and specific rotations, is essential. Finally, comprehensive biological evaluation of the individual stereoisomers is necessary to elucidate their pharmacological profiles and to determine if stereochemistry plays a crucial role in their activity. The exploration of this uncharted chiral landscape holds the potential for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Technical Guide: 2,2-dimethyltetrahydro-2H-pyran-4-amine (CAS: 25850-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound featuring a saturated six-membered pyran ring with two methyl groups at the 2-position and an amine group at the 4-position. Its chemical structure, particularly the tetrahydropyran motif, is a common scaffold in a variety of biologically active molecules and natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development, based on available technical information.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 25850-22-0 | N/A |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-2,2-dimethyltetrahydropyran, Tetrahydro-2,2-dimethyl-2H-pyran-4-amine | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 170.3 °C at 760 mmHg | [3] |
| Flash Point | 50 °C | [3] |
| Purity | 95% - 99% (commercially available) | [3][4] |
| Storage Temperature | 4°C, protect from light | [3] |
Synthesis
Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one
The ketone precursor can be synthesized from 2-methyl-3-butyn-2-ol through a series of reactions including a Kucherov reaction. A patented method describes the synthesis of a related carboxylic acid, which involves the synthesis of the ketone as an intermediate.[5]
Reductive Amination
Reductive amination involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]
General Experimental Protocol (Hypothetical):
-
Step 1: Imine Formation: 2,2-dimethyltetrahydropyran-4-one is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.
-
Step 2: Reduction: Once imine formation is complete, a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until the reduction of the imine is complete.
-
Step 3: Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Below is a conceptual workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on its structure and the general characteristics of primary amines, the following spectral features can be anticipated:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methylene protons on the pyran ring (multiplets), the methine proton at the 4-position, and the amine protons (broad singlet). The chemical shifts would be influenced by the neighboring oxygen and nitrogen atoms.[8] |
| ¹³C NMR | Resonances for the quaternary carbon at the 2-position, the two methyl carbons, the three methylene carbons of the pyran ring, and the methine carbon bearing the amino group.[8] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching vibrations, and C-N stretching vibrations.[8] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyran ring. |
Biological Activity and Applications in Drug Development
While there is a lack of specific biological data for this compound in the public domain, the tetrahydropyran moiety is a key structural feature in numerous compounds with diverse pharmacological activities. Pyran derivatives have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[9]
Potential as a Scaffold in Medicinal Chemistry
The rigid, non-planar structure of the tetrahydropyran ring makes it an attractive scaffold for the design of small molecule inhibitors that can fit into specific binding pockets of biological targets. The presence of the amine group provides a key site for further chemical modification and for forming crucial interactions (e.g., hydrogen bonds) with target proteins.
Use in Bioactive Molecules
A patent for anti-cancer compounds describes ureas containing the 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl) moiety, suggesting that this scaffold has been explored in the context of oncology drug discovery.[1] These compounds are mentioned in the context of inhibiting the Ras/Raf/MEK/MAPK signaling pathway, which is frequently dysregulated in cancer.[1]
Derivatives of the related tetrahydro-2H-pyran-4-amine have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes and phosphodiesterase 10A (PDE10A) for neurological disorders.[10][11] This highlights the potential of the tetrahydropyran-4-amine core in developing therapies for various diseases.
The logical relationship for its potential application in drug discovery is outlined below.
Caption: Potential applications of the core structure in drug discovery.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. While detailed biological studies on this specific compound are limited in publicly accessible literature, its structural features and the known activities of related tetrahydropyran derivatives suggest its potential for the development of novel therapeutics. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound. Professionals in drug development can utilize this core structure as a starting point for creating diverse libraries of compounds for screening against various biological targets.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. scbt.com [scbt.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. 25850-22-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Substituted Tetrahydropyran Amines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety, particularly when substituted with an amine group, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity, improved metabolic stability, and favorable physicochemical properties, such as reduced lipophilicity compared to its carbocyclic analogue, cyclohexane, have made it a cornerstone in the design of novel therapeutics.[1] This in-depth technical guide explores the diverse biological activities of substituted tetrahydropyran amines, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate.
Kinase Inhibition: A Prominent Area of Activity
Substituted tetrahydropyran amines have demonstrated remarkable efficacy as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase is a critical regulator of the DNA damage response (DDR), a cellular network that detects and repairs DNA lesions.[2][3][4] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates, including CHK2, p53, BRCA1, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis.[1][5] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.
A notable example of a potent and selective ATM inhibitor featuring a tetrahydropyran amine moiety is AZD0156 . This compound has demonstrated significant potential in preclinical models and is undergoing clinical evaluation.[1]
Quantitative Data on ATM Kinase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| AZD0156 | ATM | Cellular (Autophosphorylation) | 0.58 | HT29 | [6] |
| Compound 3 | ATM | Enzyme | 3 | - | [7] |
| Quinazoline 4 | ATM | Cellular | 1200 | MCF7 | [7] |
Experimental Protocol: Cellular ATM Kinase Inhibition Assay
This protocol describes a method to assess the inhibition of ATM kinase activity in a cellular context by measuring the phosphorylation of a downstream target.
1. Cell Culture and Treatment:
- Human cancer cell lines (e.g., HT29, U2OS) are cultured to 70-80% confluency.
- Cells are pre-incubated with varying concentrations of the test compound (e.g., AZD0156) for a specified time (e.g., 1 hour).
- DNA damage is induced by treating the cells with a DNA-damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation).[8][9]
2. Cell Lysis and Protein Quantification:
- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
3. Western Blotting:
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
- The membrane is incubated with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., phospho-p53 (Ser15), phospho-CHK2 (Thr68), or γH2AX).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) reagent and an imaging system.
- The membrane is then stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to normalize the data.
4. Data Analysis:
- The band intensities are quantified using densitometry software.
- The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate phosphorylation, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ATM Signaling Pathway
Caption: ATM Signaling Pathway and Inhibition by AZD0156.
FMS-Like Tyrosine Kinase 3 (FLT3) Inhibition
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[10][11] These mutations lead to constitutive activation of the FLT3 signaling cascade, promoting uncontrolled cell growth and survival.
Gilteritinib , an FDA-approved drug for relapsed or refractory FLT3-mutated AML, incorporates a tetrahydropyran amine scaffold and is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[1]
Quantitative Data on FLT3 Kinase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Gilteritinib | FLT3 | Cell-free | 0.29 | [3] |
| Gilteritinib | AXL | Cell-free | 0.73 | [3] |
| Gilteritinib | c-KIT | Cell-free | 230 | [3] |
| XL-999 | FLT3 | Cell-free | - | [12] |
Experimental Protocol: Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based biochemical assay to determine the in vitro potency of compounds against purified FLT3 kinase.
1. Reagent Preparation:
- Prepare a serial dilution of the test compound (e.g., gilteritinib) in a suitable buffer.
- Prepare a solution of recombinant human FLT3 kinase in kinase reaction buffer.
- Prepare a solution of a suitable substrate (e.g., a synthetic peptide like AXLtide) and ATP in kinase reaction buffer.
2. Kinase Reaction:
- In a 96-well or 384-well plate, add the test compound dilutions.
- Add the FLT3 kinase solution to each well.
- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
3. Signal Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate at room temperature for approximately 40 minutes.
- Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
- Determine the IC50 value by fitting the data to a dose-response curve.
FLT3 Signaling Pathway
Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.
Inhibition of HIV Protease
The tetrahydropyran and related tetrahydrofuran scaffolds have been instrumental in the design of potent HIV-1 protease inhibitors.[13][14] These inhibitors are designed to mimic the transition state of the viral polyprotein cleavage, preventing the maturation of new infectious virions. The cyclic ether moieties can form crucial hydrogen bonds and van der Waals interactions within the enzyme's active site.
Quantitative Data on Tetrahydropyran-Containing HIV Protease Inhibitors
| Compound | Target | Assay Type | Ki (pM) | IC50 (nM) | Reference |
| 4a | HIV-1 Protease | Enzyme/Antiviral | 2 | 21 | [15] |
| 3 | HIV-1 Protease | Enzyme/Antiviral | 8 | 38 | [15] |
| 259 | HIV-1 Protease | Cytotoxicity | - | 22.7 | [16] |
Modulation of Monoamine Transporters
Substituted tetrahydropyran amines have also been explored as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[17][18] Inhibition of these transporters can elevate neurotransmitter levels, a mechanism central to the action of many antidepressant and anxiolytic drugs.
Quantitative Data on Tetrahydropyran-Containing Monoamine Transporter Inhibitors
Quantitative data for specific tetrahydropyran amine derivatives as monoamine transporter inhibitors is an active area of research, with many compounds under investigation. The following represents a general class of compounds.
| Compound Class | Target(s) | Desired Activity | Reference |
| Milnacipran Derivatives | NET, SERT | Inhibition | [19] |
Conclusion
The substituted tetrahydropyran amine scaffold is a versatile and highly valuable structural motif in contemporary drug discovery. Its favorable physicochemical properties and ability to engage with a diverse range of biological targets have led to the development of clinically successful drugs and a plethora of promising preclinical candidates. The examples provided in this guide, particularly in the areas of kinase, HIV protease, and monoamine transporter inhibition, underscore the significant impact of this chemical class. Continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutics based on this remarkable scaffold.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM Signaling | GeneTex [genetex.com]
- 5. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances and challenges of the drugs acting on monoamine transporters | EurekAlert! [eurekalert.org]
- 19. Studies on the SAR and pharmacophore of milnacipran derivatives as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel Pyranamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the pyranamine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery of novel pyranamine derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyranamine and related pyran derivatives, providing a quantitative basis for comparison and further investigation.
Table 1: Anticancer Activity of Pyrano[2,3-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound S2 | MCF-7 | 2.65 ± 0.05 | [1] |
| Compound S7 | MCF-7 | 1.28 ± 1.12 | [1] |
| Compound S8 | MCF-7 | 0.66 ± 0.05 | [1] |
| Compound S8 | HCT116 | 2.76 ± 0.06 | [1] |
| 5-Fluorouracil (Standard) | HeLa | 41.85 | [2] |
| Derivative 1 | HeLa | 10.64 | [2] |
| Derivative 2 | HeLa | 3.46 | [2] |
| Derivative 5 | HeLa | 4.36 | [2] |
| Derivative 7 | HeLa | 4.44 | [2] |
Table 2: PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | IC50 (nM) | Reference |
| Olaparib (Reference) | 5.77 | [1] |
| Compound S2 | 4.06 ± 0.18 | [1] |
| Compound S7 | 3.61 ± 0.15 | [1] |
Table 3: Anti-inflammatory Activity of Pyranocoumarin Derivative 2
| Assay | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Nitric Oxide Production | RAW264.7 | NO Inhibition | 33.37 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyranamine derivatives, based on established and reported procedures.
General One-Pot Synthesis of 2-Amino-4H-Pyran Derivatives[1][3][4]
This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of 2-amino-4H-pyran derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, dimedone) (1.0 mmol)
-
Catalyst (e.g., L-proline (10 mol%), K2CO3 (5 mol%), sodium citrate (10 mol%))
-
Solvent (e.g., Ethanol, Ethanol:Water (1:1))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plate
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
-
Methanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), active methylene compound (1.0 mmol), and the chosen catalyst.
-
Add the appropriate solvent (10 mL).
-
Stir the reaction mixture at room temperature or under reflux, depending on the chosen catalyst and solvent system.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol or water.
-
If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the pure 2-amino-4H-pyran derivative.
In Vitro Cytotoxicity (MTT) Assay[5][6][7][8][9]
This protocol details the determination of the cytotoxic effects of pyranamine derivatives on cancer cell lines (e.g., MCF-7, HCT116).
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Pyranamine derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the pyranamine derivatives in culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation period, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis for iNOS and COX-2 Expression[10][11][12][13][14]
This protocol describes the detection of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages treated with pyranamine derivatives.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Pyranamine derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW264.7 cells and treat with pyranamine derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) for TNF-α and IL-6[15][16][17][18]
This protocol details the measurement of TNF-α and IL-6 mRNA expression in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Pyranamine derivatives
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Seed RAW264.7 cells and treat with pyranamine derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 4-6 hours.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, primers, and a real-time PCR master mix.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
PARP-1 Enzyme Inhibition Assay[2][19][20][21][22]
This protocol describes a method to determine the in vitro inhibitory activity of pyranamine derivatives against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., nicked DNA)
-
Biotinylated NAD+
-
Pyranamine derivatives
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate luminometer
Procedure:
-
Add assay buffer, activated DNA, and the pyranamine derivative at various concentrations to the wells of the histone-coated plate.
-
Initiate the reaction by adding the PARP-1 enzyme and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discovery and evaluation of novel pyranamine derivatives.
References
In-Depth Technical Guide on Structural Analogs of 2,2-dimethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs based on the 2,2-dimethyltetrahydro-2H-pyran-4-amine core. This scaffold is a key pharmacophore in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across various disease areas.
Core Synthesis and Analog Generation
The foundational step in exploring the chemical space around this compound is the synthesis of the core structure and its subsequent derivatization. The primary synthetic route commences with the commercially available 2,2-dimethyltetrahydro-2H-pyran-4-one.
A key transformation is the reductive amination of the ketone to introduce the versatile amine functionality. This process typically involves the formation of an intermediate Schiff base with a primary amine, followed by reduction.
Experimental Protocol: Synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine
A representative protocol for the synthesis of an N-alkyl analog involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with methylamine, followed by reduction.
Materials:
-
2,2-dimethyltetrahydro-2H-pyran-4-one
-
Aqueous methylamine solution
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of 2,2-dimethyltetrahydro-2H-pyran-4-one in methanol is prepared in a round-bottom flask.
-
An aqueous solution of methylamine is added to the flask, and the mixture is stirred at room temperature to facilitate the formation of the corresponding Schiff base.
-
The reaction mixture is then cooled in an ice bath, and sodium borohydride is added portion-wise as the reducing agent.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which can be further purified by distillation or column chromatography.[1]
This protocol can be adapted for the synthesis of a wide range of N-alkyl and N-aryl analogs by substituting methylamine with other primary amines. Further modifications of the resulting secondary amine, such as cyanoethylation followed by reduction, can introduce additional functional groups and extend the carbon chain.[1]
Biological Activities and Quantitative Data
Structural analogs of this compound have been investigated for a variety of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The tetrahydropyran motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[2]
Anticancer Activity
Several studies have explored the anticancer potential of tetrahydropyran derivatives. While specific data for direct analogs of this compound is limited in publicly available literature, related structures have shown promising cytotoxic effects against various cancer cell lines. For instance, guanylhydrazone and aminoguanidine derivatives of substituted tetrahydropyrans have demonstrated micromolar cell viability reduction.[1]
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Guanylhydrazone Tetrahydropyran Derivatives | Various | IC50 | Micromolar range | [1] |
| Aminoguanidine Tetrahydropyran Derivatives | Various | IC50 | Micromolar range | [1] |
| 2,4,6-diaryltetrahydropyran scaffolds | Human cancer cell lines | Antiproliferative activity | - | [1] |
Table 1: Summary of Anticancer Activity of Related Tetrahydropyran Derivatives
Enzyme Inhibition
The tetrahydropyran-4-amine scaffold has been identified as a key component in the design of inhibitors for various enzymes. A notable example is its incorporation into inhibitors of Dipeptidyl Peptidase IV (DPP-4), a target for the treatment of type 2 diabetes.[3][4] Additionally, related pyrimidine derivatives bearing a tetrahydropyran moiety have been investigated as inhibitors of phosphodiesterase (PDE) 10A, which is a target for psychotic diseases.[5]
| Target Enzyme | Compound Scaffold | Activity Metric | Value | Reference |
| Dipeptidyl Peptidase IV (DPP-4) | Tri-2,3,5-substituted tetrahydropyran analogs | IC50 | - | [3][4] |
| Phosphodiesterase (PDE) 10A | N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine derivatives | IC50 | - | [5] |
| Acetylcholinesterase (AChE) | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | IC50 | 0.11 µM (for compound 4l) | [6] |
| Butylcholinesterase (BuChE) | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | IC50 | 3.4 µM (for compound 4l) | [6] |
Table 2: Enzyme Inhibitory Activity of Tetrahydropyran-4-amine Analogs and Related Compounds
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these analogs exert their biological effects is crucial for rational drug design and development. While direct studies on this compound analogs are not extensively documented, insights can be drawn from related tetrahydropyran-containing molecules.
Anti-inflammatory Signaling
Certain tetrahydropyran derivatives have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. One proposed mechanism involves the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6. This effect may be linked to the opioid system.[7]
Caption: Proposed anti-inflammatory mechanism of tetrahydropyran analogs.
Antibacterial Mechanism of Action
A potential mechanism for the antibacterial activity of pyran derivatives is the inhibition of DNA gyrase.[7] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication. Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Inhibition of DNA gyrase by tetrahydropyran analogs.
Experimental Workflows
General Workflow for Synthesis and Bioactivity Screening
The discovery and development of novel analogs of this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for analog synthesis and screening.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for biological screening. While current research points towards potential applications in oncology and infectious diseases, further detailed structure-activity relationship (SAR) studies are required to optimize potency and selectivity. Future work should focus on elucidating the specific molecular targets and signaling pathways modulated by these analogs to enable more targeted drug design efforts. The exploration of a broader range of N-substituents, including various alkyl, aryl, and heterocyclic moieties, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 2,2-dimethyltetrahydropyran Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of 2,2-dimethyltetrahydropyran amines, with a primary focus on 2,2-dimethyltetrahydro-2H-pyran-4-amine. This class of compounds serves as a valuable building block in medicinal chemistry and materials science. This document outlines key quantitative data, detailed experimental protocols for synthesis and characterization, and visual workflows to support research and development activities.
Core Physical and Chemical Data
The primary amine, this compound, is a key representative of this compound class. While extensive experimental data for this specific molecule is not widely published, the following tables summarize its known properties, along with data for its essential precursor, 2,2-dimethyltetrahydropyran-4-one, and the parent scaffold, 4-aminotetrahydropyran, to provide a comparative baseline.
Table 1: Core Compound Identifiers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 25850-22-0 | C₇H₁₅NO | 129.20 |
| 2,2-Dimethyltetrahydropyran-4-one | 1194-16-7 | C₇H₁₂O₂ | 128.17[1] |
| Tetrahydro-2H-pyran-4-amine | 38041-19-9 | C₅H₁₁NO | 101.15 |
Table 2: Physical Properties
| Property | This compound | 2,2-Dimethyltetrahydropyran-4-one | Tetrahydro-2H-pyran-4-amine |
| Appearance | Colorless to Light Yellow Liquid (Expected) | Colorless to Light Yellow Liquid[2] | Colorless to Light Yellow Liquid |
| Boiling Point (°C) | Data not available | 60-64 / 8 mmHg[2] | 151 |
| Melting Point (°C) | Data not available | Not applicable | Not applicable |
| Density (g/cm³) | Data not available | 0.964 (at 25 °C)[2] | 0.977 (at 25 °C) |
| Refractive Index (n20/D) | Data not available | Data not available | 1.463 |
| Solubility | Data not available | Slightly soluble in water[2] | Soluble in polar solvents (Expected) |
| pKa | ~10 (Predicted) | Not applicable | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and general procedures for related compounds.
Protocol 1: Synthesis via Reductive Amination
The most common route to this compound is the reductive amination of its corresponding ketone precursor.
Objective: To synthesize this compound from 2,2-dimethyltetrahydropyran-4-one.
Materials:
-
2,2-dimethyltetrahydropyran-4-one
-
Ammonia (e.g., 7N solution in Methanol) or Ammonium Acetate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,2-dimethyltetrahydropyran-4-one (1.0 eq).
-
Solvent and Amine Source: Dissolve the ketone in anhydrous methanol. Add a solution of ammonia in methanol (5-10 eq) or ammonium acetate (3-5 eq). If using ammonium acetate, a co-solvent like DCM may be beneficial.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (N₂ or Ar) to facilitate the formation of the intermediate imine or enamine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to control any effervescence.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
-
Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude amine by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 1% triethylamine to prevent the amine from streaking on the acidic silica. Alternatively, purification can be achieved by vacuum distillation.
-
Protocol 2: Characterization of this compound
Objective: To confirm the identity and purity of the synthesized product using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Expected Signals:
-
A singlet for the two methyl groups at C2 (~1.0-1.2 ppm).
-
Multiplets for the four methylene protons (C3 and C5) on the pyran ring (~1.4-1.9 ppm).
-
A multiplet for the methine proton at C4 (~2.5-3.0 ppm).
-
Multiplets for the two methylene protons adjacent to the oxygen (C6) (~3.4-3.8 ppm).
-
A broad singlet for the amine (-NH₂) protons (~1.5-2.5 ppm, can exchange with D₂O).
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
A signal for the two equivalent methyl carbons (~25-30 ppm).
-
A signal for the quaternary carbon C2 (~70-75 ppm).
-
Signals for the ring methylene carbons C3 and C5 (~35-45 ppm).
-
A signal for the methine carbon C4 bearing the amine group (~45-55 ppm).[3]
-
A signal for the methylene carbon C6 adjacent to the oxygen (~60-65 ppm).[3]
-
-
2. Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) for a soft ionization method or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Expected Results (ESI): The primary observation in positive ion mode will be the protonated molecule [M+H]⁺ at m/z 130.2.
-
Expected Results (EI): The molecular ion [M]⁺ at m/z 129.2 may be observed. Characteristic fragmentation patterns for alkyl amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to specific fragment ions.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Analyze as a neat thin film on a salt plate (NaCl or KBr).
-
Expected Absorptions:
-
N-H stretching: A characteristic pair of medium-intensity peaks for a primary amine in the 3300-3500 cm⁻¹ region.
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the alkyl groups.
-
N-H bending (scissoring): A broad absorption around 1590-1650 cm⁻¹.
-
C-O stretching: A strong, characteristic absorption for the ether linkage in the 1050-1150 cm⁻¹ range.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of 2,2-dimethyltetrahydropyran amines.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship diagram of the key physical properties for characterizing 2,2-dimethyltetrahydropyran amines.
References
Preliminary Biological Screening of Pyran-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of pyran-based compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines the experimental protocols for assessing their anticancer, antimicrobial, and antioxidant properties, presents quantitative data from recent studies, and visualizes key experimental workflows and signaling pathways. The term "pyranamine" is used here to broadly encompass pyran derivatives that incorporate a nitrogen atom, either as an amino substituent or as part of a fused heterocyclic ring system.
Core Biological Activities and Screening Methods
Pyran-based compounds have demonstrated promising activity across several therapeutic areas. The preliminary screening of these compounds typically involves a battery of in vitro assays to determine their cytotoxic, antimicrobial, and antioxidant potential.
Anticancer Activity
The anticancer potential of pyran derivatives is a primary focus of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[1] A key initial step in assessing this activity is the determination of the half-maximal inhibitory concentration (IC50) against different cancer cell lines.
Antimicrobial Activity
With the rise of antibiotic resistance, the discovery of new antimicrobial agents is crucial. Pyran-based compounds have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases. The ability of pyran derivatives to scavenge free radicals is an important aspect of their biological profile. This antioxidant potential is often quantified by determining the IC50 value in various radical scavenging assays.
Quantitative Data Summary
The following tables summarize the reported biological activities of various pyran-based compounds from recent scientific literature.
Table 1: Anticancer Activity of Pyrano[3,2-c]pyridine and Pyrano[2,3-c]pyrazole Derivatives
| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridine | 8a | Liver (Huh-7) | 0.23 | [2] |
| 8b | Liver (Huh-7) | 0.15 | [2] | |
| 4-CP.P | Breast (MCF-7) | 60 | [3] | |
| P.P | Breast (MCF-7) | 100 | [3] | |
| 3-NP.P | Breast (MCF-7) | 140 | [3] | |
| TPM.P | Breast (MCF-7) | 180 | [3] | |
| Pyrano[2,3-c]pyrazole | AMDPC | Breast (Bcap-37) | 46.52 µg/mL | [4][5] |
| 4p | Liver (HepG2) | 2.28 | [6] | |
| 4d | Colon (HCT-116) | 75.1 | [7] | |
| 4k | Colon (HCT-116) | 85.88 | [7] |
Table 2: Antimicrobial Activity of Pyran-Based Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Pyrano[2,3-c]pyrazole | Escherichia coli | 6.25 | |
| Klebsiella pneumoniae | 6.25 | ||
| Listeria monocytogenes | 50 | ||
| Staphylococcus aureus | 12.5 | ||
| 4H-Pyran | Staphylococcus aureus | < 3.9 (for 4g, 4j) | [7] |
| Bacillus subtilis | < 3.9 (for 4g, 4j) | [7] |
Table 3: Antioxidant Activity of 4H-Pyran Derivatives
| Compound ID | Assay | IC50 (mM) | Reference |
| 4g | DPPH Radical Scavenging | > 1 (90.50% scavenging at 1 mg/mL) | [7] |
| 4j | DPPH Radical Scavenging | > 1 (88.00% scavenging at 1 mg/mL) | [7] |
| 4l | DPPH Radical Scavenging | > 1 (70.20% scavenging at 1 mg/mL) | [7] |
| 4m | DPPH Radical Scavenging | > 1 (69.00% scavenging at 1 mg/mL) | [7] |
| 4d | DPPH Radical Scavenging | > 1 (65.25% scavenging at 1 mg/mL) | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of biological screening results. The following sections provide standardized protocols for the key assays mentioned.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyranamine compounds. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal agent
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds and the standard drug in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Antioxidant Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in a suitable solvent
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant compound leads to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Antioxidant Screening: ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for determining antioxidant capacity.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: Add the test compound at various concentrations to the diluted ABTS•+ solution.
-
Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of the ABTS•+ radical. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for biological screening and a proposed signaling pathway for the anticancer activity of certain pyran-based compounds.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,2-dimethyltetrahydro-2H-pyran-4-amine
This technical guide provides a comprehensive literature review of 2,2-dimethyltetrahydro-2H-pyran-4-amine, a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and potential applications as a scaffold in medicinal chemistry.
Chemical Properties and Data
This compound is a cyclic ether amine. Its basic chemical information is summarized in the table below. While specific spectroscopic data for this compound is not widely published, data for its precursor and a closely related derivative are available and provide a basis for characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 25850-22-0 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Boiling Point | 170 °C | [1] |
| Density | 0.900 g/cm³ | [1] |
| Flash Point | 50 °C | [1] |
| pKa | 9.66 ± 0.40 (Predicted) | [1] |
Table 2: Spectroscopic Data of Related Compounds
| Compound | Type of Spectrum | Key Signals | Source |
| N,2,2-trimethyltetrahydro-2H-pyran-4-amine | ¹H NMR | Signals corresponding to the tetrahydropyran ring and methyl groups. | [2] |
| 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | ¹H NMR, IR, MS | Data available for the carboxylic acid derivative. | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone, 2,2-dimethyltetrahydropyran-4-one. This method is a widely used and effective strategy for the formation of amines from carbonyl compounds.[4][5]
Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one
A common method for the synthesis of the ketone precursor is the hydration of 2-methyl-5-hexen-3-yn-2-ol, followed by cyclization.
Experimental Protocol: Synthesis of 2,2-dimethyltetrahydropyran-4-one
-
Reaction: To a solution of 15% aqueous sulfuric acid (810 ml), add a mercury salt catalyst such as mercuric acetate or mercury(II) sulfate (1-6 mol% relative to the starting alkyne).
-
Heat the mixture to a suitable temperature, and then add 2-methyl-5-hexen-3-yn-2-ol.
-
Maintain the reaction at a controlled temperature to facilitate the Kucherov reaction, which hydrates the alkyne to form an intermediate enol that tautomerizes to the ketone.
-
The subsequent cyclization to the tetrahydropyranone occurs in the acidic medium.
-
Upon completion of the reaction, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation.[6]
Reductive Amination to Form this compound
While a specific protocol for the direct reductive amination of 2,2-dimethyltetrahydropyran-4-one with ammonia is not explicitly detailed in the literature, a well-documented procedure for the synthesis of the N-methylated analog provides a reliable template.[7] This process involves the formation of an intermediate imine or enamine, which is then reduced to the desired amine.
Experimental Protocol: Reductive Amination
-
Step 1: Imine Formation
-
Dissolve 2,2-dimethyltetrahydropyran-4-one in a suitable solvent, such as methanol or ethanol.
-
Introduce the ammonia source. This can be in the form of aqueous ammonia, a solution of ammonia in an alcohol, or ammonium formate.[5]
-
The reaction mixture is stirred, often with a dehydrating agent or under conditions that remove water, to drive the equilibrium towards imine formation.
-
-
Step 2: Reduction
-
A reducing agent is added to the reaction mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium on carbon).[5][7]
-
If using sodium borohydride, it is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until the reduction of the imine is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification
-
The reaction is quenched, typically by the careful addition of water or a dilute acid.
-
The pH is adjusted to be basic to ensure the amine is in its free base form.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by distillation or column chromatography, to yield pure this compound.
-
Visualizing the Synthetic Pathway
The synthesis of this compound can be visualized as a two-stage process, starting from the precursor ketone.
Caption: Synthetic pathway from the ketone precursor to the target amine.
Role in Medicinal Chemistry and Drug Development
While this compound itself is not reported to have significant biological activity, the tetrahydropyran-4-amine scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. The incorporation of this motif can influence the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and three-dimensional shape, which are critical for its interaction with biological targets.
Derivatives of the broader tetrahydropyran-4-amine core have been investigated for a range of biological activities, including their use in the development of inhibitors for enzymes such as Polo-like kinase 4 (PLK4) and phosphodiesterase 10A (PDE10A).[8][9]
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Caption: Role as a building block in a typical drug discovery workflow.
Conclusion
This compound is a readily accessible heterocyclic amine with potential as a foundational scaffold in the design and synthesis of novel chemical entities for drug discovery. Its synthesis via reductive amination of the corresponding ketone is a robust and adaptable method. While direct biological activity of this specific compound is not documented, its structural motif is present in more complex molecules with demonstrated therapeutic relevance, highlighting its importance as a synthetic intermediate for medicinal chemists. Further exploration of derivatives based on this core structure may lead to the discovery of new therapeutic agents.
References
- 1. 4-AMINO-2,2-DIMETHYLTETRAHYDROPYRAN Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 25850-22-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Methodological & Application
Application Note: Reductive Amination of 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient protocol for the synthesis of 4-amino-2,2-dimethyltetrahydropyran derivatives through the reductive amination of 2,2-dimethyltetrahydropyran-4-one. The described methodology utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and broad functional group tolerance, which is critical in the synthesis of complex molecules for drug discovery and development. This document provides a comprehensive experimental protocol, representative data, and a visual workflow to facilitate the application of this important transformation in a laboratory setting.
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, a frequent transformation in the synthesis of pharmaceutical agents.[1] This method provides a reliable strategy for producing primary, secondary, and tertiary amines from readily available carbonyl compounds and amines. The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Among various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior choice for this transformation due to its mild nature and remarkable selectivity for iminium ions over ketones or aldehydes.[2][3][4] This selectivity minimizes side reactions, such as the reduction of the starting carbonyl compound, leading to cleaner reactions and higher yields.[4]
The 2,2-dimethyltetrahydropyran-4-one scaffold is a valuable building block in the synthesis of biologically active molecules. The introduction of an amino group at the 4-position via reductive amination opens avenues for further functionalization and the exploration of new chemical space. This application note provides a detailed protocol for the reductive amination of 2,2-dimethyltetrahydropyran-4-one with various primary and secondary amines.
Reaction Scheme
Figure 1: General scheme for the reductive amination of 2,2-dimethyltetrahydropyran-4-one.
Experimental Protocol
This protocol is a general guideline and can be adapted for various primary and secondary amines.
Materials:
-
2,2-Dimethyltetrahydropyran-4-one
-
Amine (e.g., benzylamine, morpholine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Apparatus for column chromatography (if necessary)
Procedure:
-
To a solution of 2,2-dimethyltetrahydropyran-4-one (1.0 eq) and the desired amine (1.0-1.2 eq) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 eq) in one portion.
-
If the amine is a hydrochloride salt, an equivalent of a non-nucleophilic base such as triethylamine should be added. For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation.[3][4]
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2,2-dimethyltetrahydropyran derivative.
Data Presentation
The following table presents representative yields for the reductive amination of cyclic ketones with various amines using sodium triacetoxyborohydride, analogous to the expected outcomes for 2,2-dimethyltetrahydropyran-4-one.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 96 | J. Org. Chem. 1996, 61, 3849 |
| Cyclohexanone | Morpholine | NaBH(OAc)₃ | DCE | 95 | J. Org. Chem. 1996, 61, 3849 |
| Cycloheptanone | Cyclohexylamine | NaBH(OAc)₃ | DCE | 96 | J. Org. Chem. 1996, 61, 3849 |
| Cyclopentanone | Aniline | NaBH(OAc)₃ | DCE | 88 | J. Org. Chem. 1996, 61, 3849 |
Table 1: Representative yields for the reductive amination of cyclic ketones.
Experimental Workflow
The following diagram illustrates the key steps in the reductive amination of 2,2-dimethyltetrahydropyran-4-one.
Signaling Pathways and Logical Relationships
The logical progression of the reductive amination reaction involves two key stages: the formation of an intermediate iminium ion followed by its reduction.
Conclusion
The reductive amination of 2,2-dimethyltetrahydropyran-4-one using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a diverse range of 4-amino-substituted tetrahydropyran derivatives. The mild reaction conditions, high yields, and compatibility with various functional groups make this protocol particularly suitable for applications in drug discovery and development where structural diversity and molecular complexity are paramount. The detailed protocol and workflow provided in this application note serve as a practical guide for researchers to successfully implement this valuable transformation.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for N-Alkylation of 2,2-dimethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse compound libraries in drug discovery and development. The introduction of various alkyl groups onto a core amine structure, such as 2,2-dimethyltetrahydro-2H-pyran-4-amine, allows for the fine-tuning of physicochemical properties, including lipophilicity, metabolic stability, and receptor affinity. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Reductive Amination .
Key Synthetic Strategies
Two primary strategies are detailed below, offering versatility in the introduction of a wide range of alkyl substituents.
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium salts.[1][2] Careful control of reaction conditions is therefore essential.
-
Reductive Amination: This highly selective, one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired N-alkylated amine.[1][3][4][5] This method is often preferred as it minimizes the risk of over-alkylation.[1] A specific instance of this approach has been documented for the synthesis of the N-methyl derivative of the target amine starting from the corresponding ketone.[6]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents) or Potassium Carbonate (K2CO3) (2.0 equivalents)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous acetonitrile or DMF.
-
Add the base (DIPEA, 2.5 equivalents, or K2CO3, 2.0 equivalents).[7]
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0 - 1.2 equivalents) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 50-80 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K2CO3 was used, filter off the inorganic salts.
-
If DMF was the solvent, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Diagram of Direct Alkylation Workflow:
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0 - 1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Diagram of Reductive Amination Workflow:
Caption: Workflow for Reductive Amination.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of cyclic amines, which can be applied to this compound.
| Method | Alkylating Agent | Base | Solvent | Reducing Agent | Typical Yield | Selectivity | Reference |
| Direct Alkylation | Alkyl Halide (e.g., MeI, BnBr) | DIPEA, K2CO3 | ACN, DMF | N/A | Moderate to High | Variable (Mono- vs. di-alkylation) | [1][7][8] |
| Reductive Amination | Aldehyde, Ketone | N/A | DCM, DCE | NaBH(OAc)3, NaBH3CN | High | High (Mono-alkylation) | [1][3][4] |
Conclusion
The choice between direct alkylation and reductive amination for the N-alkylation of this compound will depend on the specific alkyl group to be introduced and the desired selectivity. Reductive amination is generally the preferred method for achieving clean, mono-alkylated products. The protocols provided herein offer robust starting points for the synthesis of a diverse array of N-substituted this compound derivatives for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine
This application note provides a comprehensive overview and a detailed protocol for the large-scale synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine, a valuable building block in drug discovery and development. The described synthetic route is designed for scalability and is based on established chemical transformations.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The tetrahydropyran motif is a common feature in many natural products and pharmaceuticals, and the presence of a gem-dimethyl group at the 2-position can impart unique conformational properties. This document outlines a two-step synthetic sequence for the preparation of the title compound, commencing with the synthesis of the key intermediate, 2,2-dimethyltetrahydro-2H-pyran-4-one, followed by its conversion to the target amine via reductive amination.
Synthetic Strategy
The overall synthetic strategy involves two main stages:
-
Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-one: This intermediate is prepared from 2-methyl-5-hexen-3-yn-2-ol through a Kucherov reaction, which involves a mercury-catalyzed hydration of the alkyne functionality followed by an intramolecular cyclization.[1]
-
Reductive Amination: The resulting ketone is then converted to the primary amine using a standard reductive amination procedure. This method involves the formation of an intermediate imine or enamine, which is subsequently reduced to the desired amine.
The logical workflow for this synthesis is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-one
This protocol is adapted from the procedure described in patent CN103242276A.[1]
Materials:
-
2-Methyl-5-hexen-3-yn-2-ol
-
Sulfuric acid (H₂SO₄), 15% aqueous solution
-
Mercury(II) sulfate (HgSO₄)
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reactor with 810 mL of a 15% aqueous sulfuric acid solution.
-
Add 30.6 g of mercury(II) sulfate to the reactor with stirring.
-
Slowly add 195 g of 2-methyl-5-hexen-3-yn-2-ol to the mixture.
-
Heat the reaction mixture slowly to 95 °C and maintain this temperature for 10 hours.
-
Cool the reaction mixture to approximately 0 °C.
-
Slowly neutralize the mixture with a potassium hydroxide solution to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic phases and wash with water (2 x 2000 mL).
-
Dry the organic phase over 200 g of anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 2,2-dimethyltetrahydro-2H-pyran-4-one.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 195 g (2-methyl-5-hexen-3-yn-2-ol) | [1] |
| Product | 193 g (2,2-dimethyltetrahydro-2H-pyran-4-one) | [1] |
| Yield | 85% | [1] |
Part 2: Reductive Amination to this compound
This is a general protocol for the reductive amination of a ketone.
Materials:
-
2,2-dimethyltetrahydro-2H-pyran-4-one
-
Methanol
-
Ammonia (7N solution in methanol)
-
Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
-
Diatomaceous earth
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave, dissolve 2,2-dimethyltetrahydro-2H-pyran-4-one in methanol.
-
Add a 7N solution of ammonia in methanol.
-
Carefully add a slurry of Raney Nickel in water to the reaction mixture.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.
Expected Results and Data:
| Parameter | Expected Value |
| Starting Material | 1 equivalent (2,2-dimethyltetrahydro-2H-pyran-4-one) |
| Product | This compound |
| Expected Yield | 70-90% |
| Purity | >95% after purification |
Note: The reaction conditions for the reductive amination (temperature, pressure, catalyst loading) may need to be optimized for this specific substrate to achieve the best results.
Safety Considerations
-
Mercury(II) sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional and environmental regulations.
-
Raney Nickel is pyrophoric when dry and should be handled as a slurry. It is also a flammable solid and should be kept away from ignition sources.
-
Hydrogen gas is highly flammable and explosive. The hydrogenation reaction should be carried out in a properly functioning high-pressure reactor by trained personnel.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Diagram of Reductive Amination Pathway
Figure 2: Signaling pathway of the reductive amination process.
References
Application Note and Protocol for the Purification of 2,2-dimethyltetrahydro-2H-pyran-4-amine by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-dimethyltetrahydro-2H-pyran-4-amine is a saturated heterocyclic amine of interest in medicinal chemistry and drug discovery. As with many amine-containing compounds, its purification can be challenging due to interactions with the acidic silanol groups of standard silica gel, leading to peak tailing, reduced recovery, and inconsistent results. This application note provides a detailed protocol for the efficient purification of this compound using flash column chromatography with a triethylamine-modified mobile phase to ensure high purity and yield.
Data Presentation
The following table summarizes the expected quantitative data from the purification of a crude sample of this compound using the optimized flash chromatography protocol. These results are representative and demonstrate the effectiveness of the method in removing common impurities.
| Parameter | Crude Sample | Purified Sample |
| Initial Purity (by GC-MS) | ~85% | >98% |
| Typical Yield | N/A | 85-95% |
| Retention Factor (Rf) | 0.2 (major spot) | 0.2 |
| TLC Mobile Phase | 90:10:1 DCM/Methanol/TEA | 90:10:1 DCM/Methanol/TEA |
Experimental Protocols
This section details the methodology for the flash chromatographic purification of this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Hexanes, technical grade
-
Ethyl Acetate, technical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
Protocol: Flash Column Chromatography with Basic Modifier
This protocol is designed to neutralize the acidic sites on the silica gel, thereby improving the chromatographic behavior of the basic amine.[1][2][3]
-
TLC Method Development:
-
Develop a suitable mobile phase for TLC analysis. A good starting point for amines is a mixture of a non-polar solvent (like DCM or ethyl acetate/hexanes) and a polar solvent (like methanol), with a small amount of a basic modifier.
-
A recommended mobile phase is Dichloromethane/Methanol/Triethylamine (90:10:1 v/v/v).
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired compound to ensure good separation on the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or the initial low-polarity mobile phase).
-
Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure the bed is level.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[4][5]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a mobile phase of low polarity, for example, 1% Methanol in Dichloromethane containing 1% Triethylamine.
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 1% to 10% Methanol in Dichloromethane, with the triethylamine concentration held constant at 1%. The use of a basic modifier like triethylamine throughout the eluent is crucial for mitigating peak tailing.[2]
-
Collect fractions and monitor them by TLC. Use a suitable visualization method, such as potassium permanganate stain or ninhydrin, as amine compounds may not be UV-active.
-
-
Fraction Pooling and Solvent Removal:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator. The use of a volatile base like triethylamine facilitates its removal during this step.[1]
-
-
Final Drying:
-
Dry the purified compound under high vacuum to remove any residual solvent and triethylamine.
-
Visualizations
The following diagrams illustrate the logical workflow for the purification and analysis process.
Caption: Workflow for the Purification of this compound.
Caption: Rationale for using a basic modifier in the mobile phase.
References
Application Note: NMR Characterization of 2,2-dimethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2,2-dimethyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental NMR data for this specific compound, this application note presents a comprehensive set of predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally related analogs. Detailed protocols for the synthesis of the target compound from its ketone precursor and for the acquisition of high-quality NMR spectra are also provided. This guide is intended to serve as a practical resource for researchers working with this and similar heterocyclic amines.
Introduction
Heterocyclic amines are privileged scaffolds in modern drug discovery, imparting favorable physicochemical properties and providing vectors for molecular recognition. This compound, with its gem-dimethyl group and a primary amine on a tetrahydropyran ring, represents an interesting scaffold for introducing conformational restriction and modulating polarity. Accurate structural elucidation is paramount for its application in synthesis and drug development, with NMR spectroscopy being the primary analytical tool for this purpose. This note outlines the expected NMR characteristics to facilitate its unambiguous identification.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects, spin-spin coupling principles, and comparison with NMR data of structurally similar compounds, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine and other substituted tetrahydropyrans.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 - 3.60 | m | 2H | H-6 (axial & equatorial) |
| ~ 3.00 - 2.90 | m | 1H | H-4 (axial) |
| ~ 1.80 - 1.70 | m | 2H | H-3, H-5 (equatorial) |
| ~ 1.60 (br s) | s | 2H | -NH₂ |
| ~ 1.40 - 1.30 | m | 2H | H-3, H-5 (axial) |
| ~ 1.20 | s | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 72.0 | C-2 |
| ~ 65.0 | C-6 |
| ~ 48.0 | C-4 |
| ~ 40.0 | C-3, C-5 |
| ~ 25.0 | 2 x -CH₃ |
Experimental Protocols
I. Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the title compound from the commercially available precursor, 2,2-dimethyltetrahydro-2H-pyran-4-one. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.
Materials:
-
2,2-dimethyltetrahydro-2H-pyran-4-one
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,2-dimethyltetrahydro-2H-pyran-4-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
II. NMR Sample Preparation and Data Acquisition
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher field) NMR spectrometer.
-
For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans (e.g., 1024 or more) should be performed to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts of the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow from synthesis to NMR characterization.
Application Notes and Protocols for the Utilization of the 2,2-dimethyltetrahydro-2H-pyran-4-amine Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2,2-dimethyltetrahydro-2H-pyran-4-amine scaffold in medicinal chemistry. This versatile building block has been incorporated into a variety of biologically active molecules, demonstrating its potential in the development of novel therapeutics. This document details its application in the synthesis of inhibitors for key drug targets, provides exemplary experimental protocols, and summarizes relevant quantitative data.
Introduction to the this compound Scaffold
The this compound scaffold is a valuable starting point in drug discovery due to its favorable physicochemical properties. The tetrahydropyran ring is a common motif in many approved drugs, often conferring improved metabolic stability and pharmacokinetic profiles. The gem-dimethyl group can provide steric hindrance that may influence binding selectivity and metabolic resistance, while the primary amine serves as a convenient handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space.
This scaffold has been successfully employed in the design of inhibitors for several important drug targets, including:
-
Dipeptidyl Peptidase-4 (DPP-4): A key enzyme in glucose homeostasis, making it a target for type 2 diabetes therapies.
-
Phosphodiesterase 10A (PDE10A): A dual-substrate phosphodiesterase highly expressed in the brain, representing a target for neurological and psychiatric disorders.
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, implicated in cancer.
-
Cannabinoid Receptor 2 (CB2): A G-protein coupled receptor involved in inflammatory and pain signaling, offering therapeutic potential without the psychoactive effects associated with CB1 agonism.
Data Presentation: Bioactivity of Derivatives
The following tables summarize the in vitro potencies of various compounds incorporating the tetrahydropyran or pyran moiety against the aforementioned targets. While not all compounds are direct derivatives of this compound, this data provides a valuable reference for the potential of this scaffold.
Table 1: DPP-4 Inhibitory Activity
| Compound ID | Scaffold | IC50 (nM) | Reference |
| 1 | Tetrahydropyran analog | Potent (specific value not provided) | [1] |
| Sitagliptin | Piperazine | 4.38 | [2] |
| Compound 2f | Pyrazole-thiosemicarbazone | 1.27 | [2] |
Table 2: PDE10A Inhibitory Activity
| Compound ID | Scaffold | IC50 (µM) | Ki (nM) | Reference |
| 27 | Pyrazoloquinoline | - | Potent (specific value not provided) | [3] |
| MP-10 | Not specified | - | 1.1 - 7.2 | |
| Zinc42657360 | Cyclopenta[4][5]thieno[2,3-d]pyrimidin-4-one | 1.60 | - | [6] |
| Papaverine | Isoquinoline | 0.095 | - | [7] |
Table 3: PLK4 Inhibitory Activity
| Compound ID | Scaffold | IC50 (nM) | Reference |
| WY29 | 1H-pyrazolo[3,4-d]pyrimidine | 27 | [8] |
| CFI-400945 | Not specified | 4.85 | |
| Peptide-2 | Peptide | 440 (cell growth inhibition) | [9] |
Table 4: CB2 Receptor Agonist Activity
| Compound ID | Scaffold | Ki (nM) | Efficacy | Reference |
| JTE-907 | Dihydroquinoline carboxamide | 0.38 (rat), 1.55 (mouse), 35.9 (human) | Inverse Agonist | [10] |
| GW842166X | Pyrimidine carboxamide | - | Agonist (ED50 = 0.1 mg/kg in vivo) | [11] |
| RNB-61 | Tetra-substituted pyrazole | 0.13 - 1.81 | Full Agonist | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of derivatives from the this compound scaffold and for key biological assays.
Synthesis of N-Aryl-2,2-dimethyltetrahydro-2H-pyran-4-amines via Reductive Amination
This protocol describes a general procedure for the synthesis of N-aryl derivatives starting from 2,2-dimethyltetrahydropyran-4-one, the precursor to the amine scaffold.
Materials:
-
2,2-dimethyltetrahydropyran-4-one
-
Aromatic amine (e.g., aniline, substituted anilines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 2,2-dimethyltetrahydropyran-4-one (1.0 eq) in DCM or DCE, add the aromatic amine (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (NaBH(OAc)₃ or NaCNBH₃, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2,2-dimethyltetrahydro-2H-pyran-4-amine.
Caption: Reductive amination workflow.
DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for screening inhibitors of DPP-4.
Materials:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in DPP-4 Assay Buffer to the desired final concentrations (typically keeping the final DMSO concentration ≤1%).
-
Prepare a positive control solution of Sitagliptin in DPP-4 Assay Buffer.
-
Prepare a solution of DPP-4 enzyme in DPP-4 Assay Buffer.
-
Prepare a solution of the DPP-4 substrate in DPP-4 Assay Buffer.
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Test Wells: Add 25 µL of the diluted test compound solution.
-
Positive Control Wells: Add 25 µL of the Sitagliptin solution.
-
Enzyme Control (100% activity) Wells: Add 25 µL of DPP-4 Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add 50 µL of DPP-4 Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the DPP-4 enzyme solution to the Test, Positive Control, and Enzyme Control wells.
-
Mix the plate gently and incubate for 10 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Slope of Test Well / Slope of Enzyme Control Well)] x 100
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: DPP-4 inhibition assay workflow.
PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay for identifying and characterizing PDE10A inhibitors.
Materials:
-
Recombinant Human PDE10A enzyme
-
Fluorescently labeled tracer (e.g., a fluorescent derivative of a known PDE10A ligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Papaverine)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds in DMSO, followed by further dilution in Assay Buffer.
-
Dilute the PDE10A enzyme to its working concentration in Assay Buffer.
-
Dilute the fluorescent tracer to its working concentration in Assay Buffer.
-
-
Assay Procedure (for a single well):
-
Add 5 µL of the diluted test compound or control to the microplate well.
-
Add 10 µL of the diluted PDE10A enzyme solution.
-
Mix gently and incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Add 5 µL of the diluted fluorescent tracer solution.
-
Mix gently and incubate at room temperature for 60-120 minutes to reach binding equilibrium, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the FP values of the controls (0% inhibition with DMSO, 100% inhibition with a saturating concentration of a known inhibitor).
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Caption: PDE10A FP assay workflow.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by inhibitors of the target enzymes.
DPP-4 Inhibition and Incretin Signaling
DPP-4 inhibitors block the degradation of incretin hormones like GLP-1 and GIP. This leads to increased insulin secretion and suppressed glucagon release from the pancreas in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.[13]
Caption: DPP-4 inhibitor mechanism.
PDE10A Inhibition in Medium Spiny Neurons
PDE10A is highly expressed in medium spiny neurons of the striatum, where it hydrolyzes both cAMP and cGMP. Inhibition of PDE10A increases the levels of these second messengers, thereby modulating the activity of downstream signaling pathways, including those involving dopamine D1 and D2 receptors.[14][15] This modulation is thought to be beneficial in certain neurological and psychiatric disorders.
Caption: PDE10A signaling in neurons.
PLK4 in Centriole Duplication
PLK4 is a key kinase that initiates centriole duplication. It is recruited to the existing centriole where it phosphorylates substrates like STIL, leading to the recruitment of SAS6 and the assembly of the procentriole cartwheel.[16][17] Inhibition of PLK4 disrupts this process, leading to a failure in centriole duplication and subsequent mitotic defects, which can be exploited in cancer therapy.
Caption: PLK4 in centriole duplication.
CB2 Receptor Signaling in Inflammation
Activation of the CB2 receptor, a Gi/o-coupled GPCR, by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors like PKA and can lead to the suppression of pro-inflammatory cytokine release from immune cells, representing a mechanism for its anti-inflammatory and analgesic effects.[4][18]
Caption: CB2 receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Pyranamines in Central Nervous System Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyranamines, a class of organic compounds featuring a pyran ring substituted with an amino group, are emerging as a versatile scaffold in the design of novel therapeutics for a range of central nervous system (CNS) disorders. The unique structural combination of the oxygen-containing pyran heterocycle and the basic nitrogen atom of the amine group allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties essential for CNS drug candidates, such as blood-brain barrier permeability. This document provides a comprehensive overview of the current applications of pyranamines in CNS drug design, including detailed experimental protocols for their synthesis and biological evaluation, quantitative data from relevant studies, and visualization of implicated signaling pathways. While the term "pyranamine" is not universally categorized, this note will focus on pyran derivatives that incorporate an amine functionality and have been investigated for their potential in treating CNS pathologies.
I. Pyranamines in the Treatment of Depression
A series of coumarin-based aminopyran derivatives has been identified as possessing significant antidepressant-like activity. These compounds have shown efficacy in preclinical models of depression, suggesting their potential as a new class of antidepressant agents.
Data Presentation
| Compound ID | Structure | In Vivo Assay | Dose (mg/kg, i.p.) | % Reduction in Immobility Time | Reference |
| 27 | Coumarin-aminopyran derivative | Forced Swim Test (FST) | 0.5 | 86.5% | [1] |
| Fluoxetine (Standard) | - | Forced Swim Test (FST) | 20 | 69.8% | [1] |
| 21 | Coumarin-aminopyran derivative | Forced Swim Test (FST) | 0.25, 0.5, 1 | Significant activity | [1] |
| 25 | Coumarin-aminopyran derivative | Forced Swim Test (FST) | 0.25, 0.5, 1 | Significant activity | [1] |
| 26 | Coumarin-aminopyran derivative | Forced Swim Test (FST) | 0.25, 0.5, 1 | Significant activity | [1] |
| 32 | Coumarin-aminopyran derivative | Forced Swim Test (FST) | 0.25, 0.5, 1 | Significant activity | [1] |
| 33 | Coumarin-aminopyran derivative | Forced Swim Test (FST) | 0.25, 0.5, 1 | Significant activity | [1] |
Experimental Protocols
1. General Synthesis of Coumarin-Aminopyran Derivatives
This protocol describes a general method for the synthesis of 2-amino-4H-pyran derivatives, which can be adapted for coumarin-based structures.[2]
-
Reaction: A three-component reaction of an appropriate coumarin-aldehyde, malononitrile, and an active methylene compound.
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Solvent: Ethanol.
-
Procedure:
-
To a stirred solution of the coumarin-aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (3 mL), add the active methylene compound (1 mmol) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product, wash with water and cold ethanol.
-
The product can be further purified by recrystallization if necessary.
-
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
2. In Vivo Evaluation of Antidepressant-Like Activity: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant efficacy.[1][3][4][5]
-
Animals: Swiss albino mice.
-
Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) filled with water (25 ± 2°C) to a depth of 15 cm.
-
Procedure:
-
Administer the test compound (e.g., coumarin-aminopyran derivative) or vehicle intraperitoneally (i.p.) at the desired dose. A standard antidepressant like fluoxetine should be used as a positive control.
-
After a specific pretreatment time (e.g., 30-60 minutes), gently place each mouse individually into the swim tank.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the necessary movements to keep its head above water.
-
-
Data Analysis: Calculate the percentage reduction in immobility time for the treated groups compared to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Logical Workflow for Antidepressant Screening
Caption: Workflow for Synthesis and Antidepressant Screening of Pyranamines.
II. Pyranamines in Neurodegenerative Diseases
Pyranamine-containing scaffolds have shown promise in the context of neurodegenerative disorders like Alzheimer's disease, primarily through mechanisms such as acetylcholinesterase (AChE) inhibition and neuroprotection.
Data Presentation
| Compound Class | Target/Activity | Key Findings | Reference |
| Pyranophenothiazine analogs | Acetylcholinesterase (AChE) | Showed significant binding affinities to AChE in molecular modeling studies, suggesting potential as inhibitors. | [3] |
| 4-Amino-4-phenyl pyran derivatives | CNS activity | Diastereomeric piperidine derivatives exhibited differential CNS activity, including analgesic and anticonvulsant effects in mice. | [6] |
Experimental Protocols
1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.[7][8][9]
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
AChE enzyme (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate reader
-
-
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or vehicle for control)
-
AChE solution
-
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI and DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).
-
2. In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[10][11]
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Neurotoxin: A compound that induces neuronal cell death, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptide.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test pyranamine compound for a specific duration (e.g., 1-2 hours).
-
Introduce the neurotoxin to the cell culture medium.
-
Incubate for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or LDH assay.
-
-
Data Analysis: Compare the cell viability in the groups treated with the pyranamine compound and the neurotoxin to the group treated with the neurotoxin alone. A significant increase in cell viability indicates a neuroprotective effect.
Signaling Pathways in Neuroprotection
Several signaling pathways are implicated in neuroprotection. Pyranamine compounds may exert their effects by modulating these pathways.
Caption: Potential Neuroprotective Signaling Pathways Modulated by Pyranamines.
III. Pyranamines as Anticonvulsant Agents
Some pyran derivatives containing amino functionalities have been reported to possess anticonvulsant properties, suggesting a potential therapeutic application in epilepsy.
Data Presentation
| Compound Class | In Vivo Assay | Finding | Reference |
| 4-Amino-4-phenyl pyran derivatives | Maximal Electroshock (MES) Test | Showed anticonvulsant activity in mice. | [6] |
| 4-Amino-4-phenyl pyran derivatives | Subcutaneous Pentylenetetrazole (scPTZ) Test | Showed anticonvulsant activity in mice. | [6] |
Experimental Protocols
1. In Vivo Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animals: Mice or rats.
-
Apparatus: An electroshock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Data Analysis: The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) can be determined.
2. In Vivo Evaluation of Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound or vehicle.
-
After a suitable pretreatment time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
-
Data Analysis: Protection is defined as the absence of clonic seizures. The ED50 can be calculated.
Conclusion
The pyranamine scaffold represents a promising starting point for the development of novel CNS-active agents. The available data, though still in early stages, highlight the potential of these compounds in treating a variety of CNS disorders, including depression, neurodegenerative diseases, and epilepsy. The synthetic accessibility of pyranamines allows for the creation of diverse chemical libraries, which, when coupled with the robust screening protocols outlined in this document, can accelerate the discovery of new drug candidates. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this interesting class of compounds. The detailed protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of CNS drug discovery.
References
- 1. Video: The Mouse Forced Swim Test [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lasa.co.uk [lasa.co.uk]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Synthetic Routes to Chiral 2,2-dimethyltetrahydro-2H-pyran-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of chiral 2,2-dimethyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry. The protocols outlined below focus on two primary strategies: asymmetric reductive amination of the corresponding ketone and kinetic resolution of the racemic amine. These methods offer robust and adaptable routes to access the desired enantiomerically pure amine.
Route 1: Asymmetric Reductive Amination of 2,2-dimethyltetrahydro-2H-pyran-4-one
Asymmetric reductive amination is a direct and efficient method for the synthesis of chiral amines from prochiral ketones. This approach can be achieved using either organocatalysis or biocatalysis, offering distinct advantages in terms of catalyst/enzyme availability, scalability, and stereoselectivity.
Strategy Overview
The synthesis commences with the readily available starting material, 2,2-dimethyltetrahydro-2H-pyran-4-one. This ketone is then subjected to a one-pot reductive amination reaction in the presence of an ammonia source and a reducing agent, under the control of a chiral catalyst or enzyme. The chiral catalyst/enzyme facilitates the stereoselective formation of one enantiomer of the amine over the other.
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocols
Protocol 1A: Organocatalytic Asymmetric Reductive Amination
This protocol utilizes a chiral phosphoric acid catalyst to induce enantioselectivity in the reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one.
Materials:
-
2,2-dimethyltetrahydro-2H-pyran-4-one
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Hantzsch Ester (e.g., Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)
-
Ammonium Acetate
-
Toluene, anhydrous
-
Molecular Sieves, 4 Å
-
Sodium Sulfate, anhydrous
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethyltetrahydro-2H-pyran-4-one (1.0 mmol), ammonium acetate (5.0 mmol), and activated 4 Å molecular sieves (200 mg).
-
Add anhydrous toluene (5 mL) to the flask and stir the suspension at room temperature for 15 minutes.
-
Add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%) to the reaction mixture.
-
Add the Hantzsch ester (1.2 mmol) and stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves, washing with ethyl acetate.
-
Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the chiral this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Protocol 1B: Biocatalytic Asymmetric Reductive Amination using a Transaminase
This protocol employs a transaminase enzyme for the stereoselective synthesis of the chiral amine.
Materials:
-
2,2-dimethyltetrahydro-2H-pyran-4-one
-
Transaminase (e.g., a commercially available (R)- or (S)-selective transaminase)
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
MTBE (Methyl tert-butyl ether)
-
Sodium Sulfate, anhydrous
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 10 mL).
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the transaminase enzyme to the desired loading (e.g., 1-5% w/v).
-
Add isopropylamine to the buffer to a final concentration of 0.5-1.0 M.
-
Adjust the pH of the solution to the optimal pH for the chosen enzyme (typically pH 7.5-9.0).
-
Add 2,2-dimethyltetrahydro-2H-pyran-4-one (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C).
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, saturate the aqueous phase with sodium chloride.
-
Extract the product with MTBE (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the chiral amine.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC.
Data Presentation
| Method | Catalyst/Enzyme | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |
| Organocatalytic | Chiral Phosphoric Acid (e.g., (R)-TRIP) | 70-90 | 85-98 |
| Biocatalytic | Transaminase | 80-95 | >99 |
Note: The presented yields and enantiomeric excesses are typical ranges observed for similar substrates in the literature and may require optimization for this specific transformation.
Route 2: Kinetic Resolution of Racemic this compound
Kinetic resolution is a classical and effective method for separating enantiomers from a racemic mixture. This strategy involves the synthesis of the racemic amine, followed by a resolution step that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched amine.
Strategy Overview
The synthesis begins with the preparation of racemic this compound via a standard, non-chiral reductive amination of the corresponding ketone. The resulting racemic amine is then treated with a chiral resolving agent, typically a chiral carboxylic acid such as tartaric acid. This forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the isolated diastereomeric salt.
Caption: Workflow for Kinetic Resolution via Diastereomeric Salt Formation.
Experimental Protocols
Protocol 2A: Synthesis of Racemic this compound
Materials:
-
2,2-dimethyltetrahydro-2H-pyran-4-one
-
Ammonium Acetate
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH), pellets
-
Dichloromethane (DCM)
-
Sodium Sulfate, anhydrous
Procedure:
-
To a round-bottom flask, add 2,2-dimethyltetrahydro-2H-pyran-4-one (10.0 mmol) and ammonium acetate (50.0 mmol) in methanol (50 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (15.0 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).
-
Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with solid NaOH to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic amine. The crude product can be used directly in the resolution step or purified by distillation or chromatography if necessary.
Protocol 2B: Chiral Resolution by Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
(+)-Tartaric Acid (or another suitable chiral acid)
-
Methanol
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Sodium Sulfate, anhydrous
Procedure:
-
Dissolve the racemic amine (10.0 mmol) in methanol (20 mL).
-
In a separate flask, dissolve (+)-tartaric acid (5.0 mmol, 0.5 equivalents) in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
The enantiomeric purity of the amine in the crystalline salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.
-
To liberate the free amine, suspend the crystalline salt in water and add saturated sodium bicarbonate solution until the pH is > 10.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The mother liquor from the crystallization can be treated similarly to recover the other enantiomer, which will be enriched in the opposite configuration.
Data Presentation
| Step | Reagent/Method | Typical Yield (%) | Expected Purity/Enrichment |
| Racemic Synthesis | NaBH₃CN/NH₄OAc | 80-95 | Racemic mixture |
| Diastereomeric Salt Formation | (+)-Tartaric Acid | 30-45 (per enantiomer) | >95% de for the crystallized salt, leading to >95% ee for the amine |
Note: The yield for the resolution step is theoretical maximum 50% for one enantiomer. The actual yield and enantiomeric excess are highly dependent on the crystallization conditions and may require optimization.
Application Notes and Protocols for the Analytical Quantification of Tetrahydropyran Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyran (THP) moieties are prevalent structural motifs in a wide range of biologically active compounds, including many drug candidates and approved pharmaceuticals. The incorporation of an amine functional group to the tetrahydropyran scaffold further enhances the chemical diversity and potential for pharmacological activity, particularly in the fields of oncology and neuroscience. Accurate and precise quantification of these tetrahydropyran amines is critical throughout the drug discovery and development process, from pharmacokinetic and pharmacodynamic studies to quality control of active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the analytical quantification of tetrahydropyran amines. It covers the most common and robust analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Furthermore, it delves into the biological context of these molecules by illustrating a relevant signaling pathway.
Analytical Methodologies
The quantification of tetrahydropyran amines often presents analytical challenges due to their polarity, which can lead to poor chromatographic retention and peak shape. To overcome these challenges, derivatization is frequently employed to enhance their chromatographic properties and detectability. The two primary chromatographic techniques for the analysis of tetrahydropyran amines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many tetrahydropyran amines, derivatization is necessary to increase their volatility and thermal stability.
Principle: In GC-MS, the sample is vaporized and injected into a chromatographic column. The separation of the components is based on their differential partitioning between a gaseous mobile phase and a stationary phase within the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a preferred method for many tetrahydropyran amines, often without the need for derivatization.
Principle: In LC-MS/MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential interaction of the analytes with the stationary and mobile phases. The eluent from the LC column is then introduced into a mass spectrometer. A precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
Quantitative Data Summary
Table 1: Representative Quantitative Performance for GC-MS Analysis of Amines
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.006 ppm | [1] |
| Limit of Quantification (LOQ) | 0.018 ppm | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Precision (%RSD) | < 15% | [1] |
| Accuracy (% Recovery) | 85-115% | [1] |
Table 2: Representative Quantitative Performance for LC-MS/MS Analysis of Amines
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 20 nM | [2] |
| Limit of Quantification (LOQ) | 0.3 - 60 nM | [2] |
| Linearity (r²) | > 0.99 | [2] |
| Precision (%RSD) | < 15% | [2] |
| Accuracy (% Recovery) | 84.6% - 119.3% | [2] |
Experimental Protocols
Protocol 1: Quantification of a Tetrahydropyran Amine in Plasma by LC-MS/MS
This protocol describes a general procedure for the quantification of a tetrahydropyran amine in a biological matrix, such as plasma, using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.[3]
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for the target tetrahydropyran amine and internal standard must be determined by direct infusion.
-
Gas Temperature: 300°C.
-
Gas Flow: 14 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., EMA, FDA) for selectivity, linearity, accuracy, precision, recovery, and stability.[4][5]
Protocol 2: Quantification of a Volatile Tetrahydropyran Amine by GC-MS
This protocol outlines a general procedure for the analysis of a volatile tetrahydropyran amine, potentially after derivatization.
1. Sample Preparation and Derivatization
-
Extraction: For aqueous samples, adjust the pH to basic (pH > 10) and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether). For solid samples, an appropriate extraction solvent should be chosen based on the analyte's solubility.
-
Derivatization: To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA).[6]
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[6]
-
The derivatized sample is then ready for GC-MS analysis.
2. Gas Chromatography Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Mandatory Visualizations
Caption: A generalized experimental workflow for the quantification of tetrahydropyran amines.
Caption: Inhibition of the TGF-β signaling pathway by a tetrahydropyran amine derivative.[7][8]
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Synthesis Utilizing 2,2-dimethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). A key element in the success of library synthesis is the selection of structurally diverse and medicinally relevant building blocks. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] 2,2-dimethyltetrahydro-2H-pyran-4-amine, with its sterically defined gem-dimethyl group and a reactive primary amine, represents a valuable building block for introducing three-dimensional character into compound libraries. This document provides detailed application notes and a protocol for the use of this compound in parallel synthesis, specifically focusing on the generation of a diverse amide library.
Application in Drug Discovery
The this compound scaffold is a versatile building block for creating libraries of compounds aimed at various biological targets. Its incorporation can lead to molecules with improved drug-like properties. The amine functionality serves as a convenient handle for a variety of chemical transformations, including amide bond formation, reductive amination, and urea formation, making it highly amenable to parallel synthesis workflows. Libraries derived from this scaffold can be screened against a wide range of targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), to identify novel modulators of biological pathways implicated in disease. For instance, similar aminotetrahydropyran scaffolds have been utilized in the development of inhibitors for targets like dipeptidyl peptidase IV (DPP-IV).
Parallel Synthesis Workflow for an Amide Library
The following diagram outlines a typical workflow for the parallel synthesis of an amide library using this compound. This process is designed for efficiency and high-throughput production of a diverse set of compounds.
Caption: Parallel Amide Synthesis Workflow.
Experimental Protocol: Parallel Amide Library Synthesis
This protocol describes the synthesis of a 96-compound amide library from this compound and a diverse set of 96 carboxylic acids in a 96-well plate format.
Materials and Equipment:
-
This compound
-
Library of 96 diverse carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
96-well reaction blocks (e.g., 2 mL well volume)
-
Automated liquid handler or multichannel pipettes
-
Inert atmosphere reaction station (optional, but recommended)
-
Centrifugal evaporator
-
LC-MS or UPLC-MS system
Procedure:
-
Stock Solution Preparation:
-
Amine Solution: Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Stock Plates: Prepare a 96-well plate containing 0.5 M solutions of 96 different carboxylic acids in anhydrous DMF.
-
Coupling Reagent Solution: Prepare a 0.5 M solution of PyBOP in anhydrous DMF.
-
Base Solution: Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the corresponding carboxylic acid solution (0.1 mmol, 1.0 eq).
-
To each well, add 200 µL of the this compound solution (0.1 mmol, 1.0 eq).
-
To each well, add 220 µL of the PyBOP solution (0.11 mmol, 1.1 eq).
-
To each well, add 200 µL of the DIPEA solution (0.2 mmol, 2.0 eq).
-
Seal the reaction block securely with a cap mat.
-
-
Reaction Incubation:
-
Place the reaction block on a shaker and agitate at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing the block, and shaking vigorously for 5 minutes.
-
Allow the layers to separate (centrifugation may be required).
-
Transfer the organic layer to a new 96-well plate.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Wash the combined organic layers with 1 mL of brine.
-
Dry the organic layers by passing them through a 96-well plate containing anhydrous sodium sulfate or by using phase separation plates.
-
Evaporate the solvent in a centrifugal evaporator to yield the crude products.
-
-
Analysis and Archiving:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Analyze a small aliquot from each well by LC-MS or UPLC-MS to determine the purity and confirm the identity of the desired products.
-
The remaining solutions in the 96-well plate are ready for biological screening.
-
Quantitative Data Summary
The following table presents representative data from a hypothetical parallel synthesis of an amide library based on the protocol above. Actual yields and purities will vary depending on the specific carboxylic acids used.
| Parameter | Value |
| Number of Compounds Synthesized | 96 |
| Scale per Compound | 0.1 mmol |
| Average Crude Yield | 75-95% |
| Average Purity (by LC-MS at 214 nm) | >85% for >80% of compounds |
| Success Rate (Purity > 80%) | >90% |
| Reaction Time | 16 hours |
| Work-up Time | 4-6 hours |
Signaling Pathway Diagram
The compound library generated can be used to screen for modulators of specific signaling pathways. The diagram below illustrates a generic kinase signaling pathway that could be targeted by such a library.
Caption: Targeted Kinase Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its use allows for the creation of libraries with significant three-dimensional character, which can lead to the identification of potent and selective modulators of biological targets. The provided protocol for parallel amide synthesis offers a robust and efficient method for generating diverse compound libraries for high-throughput screening, accelerating the hit-to-lead optimization process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 2,2-dimethyltetrahydro-2H-pyran-4-amine. The primary synthesis route discussed is the reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the one-pot reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one.[1][2] This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. This intermediate is then reduced in situ to the desired primary amine.[2] This approach is often preferred as it can be performed in a single step, streamlining the synthesis and improving atom economy.[3]
Q2: Which reducing agents are most effective for this synthesis?
The choice of reducing agent is critical for maximizing yield and minimizing side reactions.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is mild, selective for the imine/iminium ion over the ketone, and effective for a wide range of substrates, including those sensitive to acid.[1][4] It generally leads to high yields with fewer side products.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective agent, particularly effective at a slightly acidic pH (around 4-5).[1][5] Its selectivity prevents the reduction of the starting ketone.[1] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[1]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can reduce both the ketone starting material and the imine intermediate.[1][6] To avoid reducing the ketone, the reaction is often performed in a stepwise manner where the imine is formed first, followed by the addition of NaBH₄ at a low temperature.[1]
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas is a green and effective alternative.[7] This method avoids stoichiometric inorganic waste but may require specialized high-pressure equipment.
Q3: What is the optimal amine source for forming the primary amine?
For the synthesis of a primary amine, an ammonia surrogate is required. Ammonium acetate or a solution of ammonia in an alcohol (like methanol) are commonly used. Ammonium formate can also serve as both the nitrogen and hydrogen source in certain catalytic systems.[4] Using a large excess of the ammonia source can help drive the equilibrium towards imine formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Issue 1: Consistently Low Yield of the Target Amine
| Possible Cause | Recommended Solution |
| Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.[2] | • Remove Water: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to shift the equilibrium towards the imine.[8] Azeotropic distillation with a Dean-Stark trap can also be effective if the solvent is suitable (e.g., toluene).• Control pH: Imine formation is often catalyzed by mild acid.[5] Adding a catalytic amount of acetic acid can increase the rate of imine formation. However, highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[5] The optimal pH is typically between 4 and 7.[9] |
| Side Reaction: Reduction of Ketone: The reducing agent may be reducing the starting ketone to 2,2-dimethyltetrahydro-2H-pyran-4-ol. | • Use a More Selective Reducing Agent: Switch to a milder, more selective reagent like NaBH(OAc)₃, which is known to preferentially reduce the iminium ion over the ketone.[4][9]• Stepwise Protocol: If using a strong reductant like NaBH₄, adopt a two-step, one-pot procedure. First, allow the ketone and amine source to stir for a sufficient time to form the imine, then add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C).[1] |
| Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to low conversion. | • Optimize Temperature: While many reductive aminations run at room temperature, some may require gentle heating to drive imine formation.[1] Conversely, the reduction step may require cooling to prevent side reactions.• Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[4] Alcohols like methanol or ethanol are suitable for NaBH₄ reductions.[1] Ensure the solvent is anhydrous. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Co-elution of Product and Starting Materials: The product amine may have a similar polarity to the unreacted starting amine or ketone, making chromatographic separation difficult. | • Acid-Base Extraction: Utilize the basicity of the amine product. During workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Wash the aqueous layer with fresh organic solvent, then basify it (e.g., with NaOH) to deprotonate the amine product, which can then be extracted back into an organic solvent.[1] |
| Emulsion Formation During Workup: The presence of salts and polar compounds can lead to stable emulsions during liquid-liquid extraction. | • Add Brine: Washing with a saturated aqueous solution of NaCl (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[1] |
| Boron-based Impurities: Borohydride reagents can form boron salts and complexes that are difficult to remove. | • Quenching and Washing: Ensure the reaction is properly quenched (e.g., with water or dilute acid, carefully). Multiple aqueous washes during the workup can help remove these water-soluble impurities. |
Experimental Protocols & Data
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable starting point for optimization.
-
To a solution of 2,2-dimethyltetrahydro-2H-pyran-4-one (1.0 eq) and ammonium acetate (2.5 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical results from varying reaction parameters, demonstrating key optimization trade-offs.
| Entry | Reducing Agent (eq) | Amine Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ (1.5) | NH₄OAc | DCE | 23 | 24 | 85 |
| 2 | NaBH₃CN (1.5) | NH₄OAc / AcOH | MeOH | 23 | 24 | 78 |
| 3 | NaBH₄ (2.0) | NH₃ in MeOH | MeOH | 0 → 23 | 12 | 65¹ |
| 4 | H₂ (5 atm), Pd/C (5 mol%) | NH₃ in EtOH | EtOH | 40 | 24 | 72 |
¹ Yield is often lower due to a competing side reaction where the ketone is reduced to the corresponding alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Reductive Amination of Tetrahydropyranones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of tetrahydropyranones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reductive amination of tetrahydropyranones?
A1: The most prevalent side reactions include the reduction of the starting tetrahydropyranone to the corresponding alcohol, over-alkylation of the amine to form tertiary amines (when using a primary amine), and self-condensation of the ketone under basic or acidic conditions.[1][2] Careful selection of the reducing agent and reaction conditions is crucial to minimize these undesired pathways.
Q2: Which reducing agent is most suitable for the reductive amination of tetrahydropyranones?
A2: Milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred over stronger agents like sodium borohydride (NaBH₄).[1] This is because NaBH(OAc)₃ and NaBH₃CN are more selective for the reduction of the intermediate iminium ion over the starting ketone, thus minimizing the formation of the alcohol byproduct.[3] NaBH(OAc)₃ is often favored due to its lower toxicity compared to NaBH₃CN.[2]
Q3: How can I prevent the formation of tertiary amines as a byproduct when using a primary amine?
A3: Over-alkylation to form a tertiary amine can be a significant issue.[1] To mitigate this, a stepwise procedure is often recommended. This involves pre-forming the imine before the addition of the reducing agent.[4][5] Using a stoichiometric amount of the primary amine can also help control the formation of the tertiary amine byproduct.[1]
Q4: What is the optimal pH for the reductive amination of tetrahydropyranones?
A4: Imine formation is typically favored under weakly acidic conditions.[1] The use of a catalytic amount of acetic acid is common, particularly in reactions involving ketones.[4]
Q5: Can substituents on the tetrahydropyranone ring affect the stereochemical outcome of the reaction?
A5: Yes, substituents on the tetrahydropyranone ring can influence the diastereoselectivity of the reduction. The stereochemical outcome is often dependent on the steric hindrance posed by the substituents, which can direct the hydride attack on the iminium ion from the less hindered face. For substituted cyclic ketones, the use of a more sterically demanding reducing agent may lead to higher selectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aminotetrahydropyran
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | - Ensure the reaction is carried out under weakly acidic conditions to catalyze imine formation.- Consider the use of a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the imine.[2] |
| Reduction of the starting ketone | - Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1]- Perform the reaction in a stepwise manner: form the imine first, then add the reducing agent.[4][5] |
| Steric hindrance | - For sterically hindered tetrahydropyranones or amines, longer reaction times or elevated temperatures may be necessary.- The choice of solvent can also influence the reaction rate. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Tetrahydropyranol | Use of a strong reducing agent (e.g., NaBH₄) in a one-pot reaction. | - Employ a more selective reducing agent such as NaBH(OAc)₃.[1][3]- Follow a two-step procedure where the imine is formed prior to the addition of the reducing agent.[4][5] |
| Tertiary amine | Over-alkylation of the primary amine. | - Use a stoichiometric amount of the primary amine.[1]- Pre-form the imine before introducing the reducing agent.[4][5] |
| Aldol condensation products | Reaction conditions promoting self-condensation of the ketone. | - Avoid strongly acidic or basic conditions if possible. |
Data Presentation
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low (can reduce ketones) | Methanol, Ethanol | Often requires a two-step procedure; risk of ketone reduction.[2][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, Ethanol | Toxic byproducts (cyanide); effective for one-pot reactions.[1][2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloroethane (DCE), Tetrahydrofuran (THF) | Less toxic than NaBH₃CN; very effective for a wide range of substrates.[1][2][4] |
Experimental Protocols
General Protocol for the Reductive Amination of Tetrahydropyran-4-one using NaBH(OAc)₃
-
Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 equivalent) and the desired amine (1.1-1.2 equivalents) in an appropriate solvent such as dichloroethane (DCE) or methanol.[7]
-
If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.[7]
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours to facilitate the formation of the imine. The progress of imine formation can be monitored by techniques such as TLC or NMR.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise.
-
Continue stirring the reaction at room temperature until the reduction is complete, as monitored by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄).[7]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or crystallization.[7]
Visualizations
Caption: General reaction pathway for the reductive amination of tetrahydropyran-4-one.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Logical relationships of components in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Amine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of polar amine compounds. Below you will find a series of frequently asked questions (FAQs) and detailed guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My polar amine compound shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. What can I do?
This is a common issue due to the high polarity of the amine compound, which has a higher affinity for the polar mobile phase than the non-polar stationary phase.[1] Here are several strategies to improve retention:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[2][3][4] It uses a polar stationary phase (e.g., silica, diol, amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[2]
-
Increase the pH of the Mobile Phase in Reversed-Phase Chromatography: For basic amines, increasing the mobile phase pH to at least two units above the compound's pKa will deprotonate the amine.[5] This makes the compound more hydrophobic, thereby increasing its retention on a C18 column.[2] Ensure you use a pH-stable column.[2]
-
Use Mixed-Mode Chromatography (MMC): MMC columns utilize multiple interaction mechanisms, such as reversed-phase and ion-exchange, to achieve retention for a wide range of compounds, including polar and charged molecules.[6][7][8]
-
Employ Ion-Pairing Chromatography: While not always ideal due to potential MS incompatibility, ion-pairing agents can be added to the mobile phase to form a neutral complex with the charged amine, increasing its retention on a reversed-phase column.
Q2: I am observing significant peak tailing when purifying my basic amine compound. How can I improve the peak shape?
Peak tailing for basic amines is often caused by secondary interactions between the positively charged amine and acidic silanol groups on the surface of silica-based stationary phases.[1][9][10] To mitigate this, consider the following:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide neutralizes the acidic silanol groups, reducing the unwanted interactions and improving peak shape.[2][5]
-
Use an Amine-Functionalized or End-Capped Column: Amine-functionalized silica columns provide a "base shield" to minimize interactions between the analyte and the silica surface.[11][12] Modern, thoroughly end-capped columns also have fewer free silanol groups.[10]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase.[10][13]
-
Optimize Mobile Phase pH: Controlling the pH with a buffer can ensure consistent ionization of your compound and the stationary phase, leading to more symmetrical peaks.[4][13]
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides better peak shapes for basic compounds compared to normal-phase HPLC.[2] The CO2-based mobile phase is less acidic than silica gel.[2]
Q3: My polar amine is unstable on a standard silica gel column. What are my purification options?
Degradation on silica is a common problem for acid-sensitive compounds due to the acidic nature of the silica surface.[5] Here are alternative approaches:
-
Use a Deactivated or Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica column which is less acidic.[5][14]
-
Reversed-Phase Chromatography: The non-polar stationary phase in RPC is less likely to cause acid-catalyzed degradation.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a less harsh technique that uses supercritical CO2 as the main mobile phase component, which is generally less reactive than traditional normal-phase solvents.[2]
-
Non-Chromatographic Methods: If chromatographic methods are not suitable, consider techniques like acid-base extraction or recrystallization.[2]
Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting workflows for common purification challenges.
Caption: Troubleshooting workflow for poor retention.
Caption: Troubleshooting workflow for peak tailing.
Data Summary: Purification Technique Comparison
| Technique | Stationary Phase | Mobile Phase | Best For | Limitations |
| HILIC | Polar (Silica, Diol, Amide)[2][15] | High organic (e.g., Acetonitrile) with a small amount of aqueous buffer[2] | Highly polar compounds with poor retention in reversed-phase.[2][3] | Sensitive to mobile phase composition; potential for peak shape issues.[16] |
| High pH RP | pH-stable C18 (hybrid silica or polymer-based)[2] | Aqueous buffer (pH > pKa of amine) and organic solvent (Acetonitrile/Methanol).[2][5] | Basic polar amines that can be deprotonated to increase hydrophobicity.[5] | Requires specialized pH-stable columns and HPLC systems.[2] |
| SFC | Various (chiral and achiral)[2] | Supercritical CO2 with a polar co-solvent (e.g., Methanol).[2] | Fast separations, chiral amines, and thermally labile compounds.[2][17] | Requires specialized equipment; analyte solubility in CO2 can be a limitation.[2] |
| Ion-Exchange | Cation or Anion Exchange Resin[2][18] | Aqueous buffer with increasing salt concentration or pH gradient.[2][19] | Charged and highly polar amines.[2][20] | Compound must be charged; high salt fractions may require desalting.[2] |
| Mixed-Mode | Combines RP and Ion-Exchange or HILIC properties.[6][21] | Can vary widely; often aqueous/organic mixtures with buffers.[8] | Complex mixtures containing compounds with diverse polarities and charges.[6][7] | Method development can be more complex due to multiple interaction modes. |
Key Experimental Protocols
Protocol 1: HILIC for Polar Amine Purification
-
Stationary Phase: Select a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).[2]
-
Mobile Phase Preparation:
-
Solvent A (Weak): Acetonitrile.
-
Solvent B (Strong): Water with a volatile buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted). A buffer is recommended for reproducibility.[2]
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% Acetonitrile).
-
Run a gradient to increase the aqueous component (e.g., 5% to 40% Solvent B over 15-20 minutes).[2]
-
-
Flow Rate: Adjust based on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).[2]
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion.[13]
-
Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are MS-compatible.[2]
Protocol 2: High pH Reversed-Phase Chromatography
-
Stationary Phase: Use a pH-stable reversed-phase column (e.g., hybrid silica or polymer-based C18).[2] Standard silica-based C18 columns will degrade at high pH.
-
Mobile Phase Preparation:
-
Solvent A: Aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, adjusted to pH 10).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Employ a standard reversed-phase gradient (e.g., 5% to 95% Solvent B).[2]
-
System Compatibility: Crucially, ensure your HPLC system and all components are rated for use with high pH mobile phases. [2]
-
Equilibration: Thoroughly equilibrate the column with the mobile phase before the first injection to ensure a stable pH environment.
Protocol 3: Normal-Phase Chromatography with Basic Additives
-
Stationary Phase: Standard silica gel.
-
Mobile Phase Preparation:
-
Primary Solvents: A non-polar solvent like Dichloromethane (DCM) or Hexane and a polar solvent like Methanol (MeOH).
-
Additive: Add a basic modifier such as Triethylamine (TEA) or ammonium hydroxide to the mobile phase, typically at a concentration of 0.1-1%.[5] For example: Dichloromethane/Methanol with 0.5% Triethylamine.[2]
-
-
Column Treatment (Optional but Recommended): Before running the column, you can wash the silica with your mobile phase containing the basic additive to neutralize the surface.[22]
-
Elution: Run the column as you would for standard normal-phase chromatography. The basic additive will compete with your amine compound for binding to the acidic silanol sites, improving elution and peak shape.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. sielc.com [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 20. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. helixchrom.com [helixchrom.com]
- 22. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Optimization of Pyranamine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis of 2-amino-4H-pyrans, often referred to generally as pyranamines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4H-pyrans?
A1: The most prevalent and versatile method is the one-pot, three-component reaction. This reaction typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][2][3] This approach is favored for its efficiency, atom economy, and the ability to generate molecular diversity.[3]
Q2: My reaction yield is low or I'm getting no product. What are the common causes?
A2: Low yields in pyranamine synthesis can stem from several factors.[4] Key areas to investigate include:
-
Catalyst Inactivity: The chosen catalyst may be inefficient, used in an insufficient amount, or deactivated.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact the yield.[4]
-
Poor Quality Reagents: Purity of starting materials, especially the aldehyde, is crucial. Impurities can lead to side reactions.
-
Presence of Water: For many condensation reactions, the presence of excess water can hinder the reaction. Using an anhydrous solvent may be advisable.[5]
Q3: How do I choose the right catalyst for my synthesis?
A3: Catalyst selection depends on the specific substrates and desired reaction conditions (e.g., mild, green). A wide range of catalysts have been successfully employed:
-
Basic Catalysts: Simple bases like piperidine, potassium carbonate (K₂CO₃), and triethylamine are effective and widely used.[6][7]
-
Acidic Catalysts: Brønsted-acidic ionic liquids have been shown to be efficient.[8]
-
Nanocatalysts: Materials like nano-SnO₂ offer advantages such as high efficiency and recyclability, particularly in aqueous media.[2][9]
-
Green Catalysts: Eco-friendly options include agro-waste based catalysts like water extract of muskmelon fruit shell ash (WEMFSA) or even lemon juice.[10][11][12]
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a crucial role in dissolving reactants and influencing the reaction rate. Ethanol is a common and environmentally friendly choice.[6] Water has also been used effectively, especially with certain nanocatalysts, promoting it as a green chemistry approach.[2][13] In some cases, solvent-free conditions or the use of deep eutectic solvents have proven highly effective.[3][14]
Q5: My purified product shows impurities in the NMR spectrum. What are the likely side products?
A5: Common impurities often arise from side reactions. A primary side product can be the Knoevenagel condensation intermediate, formed from the reaction of the aldehyde and the active methylene compound.[15] If this intermediate is stable and does not proceed to the Michael addition and subsequent cyclization, it may persist in the final product. Optimizing the catalyst and reaction time can help drive the reaction to completion.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 2-amino-4H-pyrans.
Problem 1: Low or No Product Yield
Low yields are a frequent issue that can often be resolved by systematically evaluating the reaction parameters.[4][5][16][17][18]
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check_reagents -> impure; impure -> purify [label="Yes"];
check_catalyst -> inactive; inactive -> change_catalyst [label="Yes"];
check_conditions -> suboptimal; suboptimal -> optimize_conditions [label="Yes"]; } } Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Difficulty with Product Purification
Often, the crude product precipitates directly from the reaction mixture in high purity.[6][13] However, when impurities are present, a systematic approach to purification is needed.
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solvent_screen [label="Screen Solvents\n(Ethanol, Ethyl Acetate/Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc_analysis [label="Analyze by TLC to\nDetermine Polarity", fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> recrystallization; recrystallization -> solvent_screen; solvent_screen -> success [label="Successful"]; solvent_screen -> chromatography [label="Fails"];
chromatography -> tlc_analysis; tlc_analysis -> success; } Caption: Workflow for product purification challenges.
Experimental Protocols & Data
General Experimental Protocol
This protocol is a representative example for the synthesis of 2-amino-4H-pyran derivatives and can be adapted based on specific substrates and catalysts.[1][6][7]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add the selected catalyst in its optimal amount (e.g., 5 mol% for K₂CO₃ or 20 mol% for piperidine).[6][7]
-
Reaction Execution: Stir the mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Isolation: Filter the solid precipitate and wash it with a non-polar solvent like n-hexane to remove soluble impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst and solvent significantly influences the reaction's efficiency. The following table summarizes results from various studies to guide optimization.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| K₂CO₃ (5 mol%) | Ethanol | Reflux | 5-60 min | 75-95% | [6] |
| Piperidine (20 mol%) | Ethanol | Reflux | 5-6 h | 70-84% | [7] |
| Nano-SnO₂ | Water | Reflux | 30-45 min | 90-98% | [2] |
| [bmim]Br (Ionic Liquid) | Neat | 50°C | 6 h | 82% | [14] |
| None (Solvent-free) | 80°C | 8 h | 75% | [14] | |
| CuFe₂O₄@starch (30mg) | Ethanol | Room Temp | 10-40 min | 85-98% | [19] |
References
- 1. sciforum.net [sciforum.net]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
stability issues of 2,2-dimethyltetrahydro-2H-pyran-4-amine under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-dimethyltetrahydro-2H-pyran-4-amine, particularly under acidic conditions. The information is designed to assist users in anticipating and addressing potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concern for this compound under acidic conditions is the potential for acid-catalyzed degradation. The molecule contains two key structural features that can be susceptible to acidic environments: the tetrahydropyran ring (a cyclic ether) and the primary amine group.
The ether linkage within the tetrahydropyran ring can undergo acid-catalyzed cleavage.[1][2] This process is typically initiated by protonation of the ring oxygen, making it a better leaving group. Subsequent nucleophilic attack by water or other nucleophiles present in the medium can lead to ring-opening.
The primary amine is basic and will be protonated in acidic conditions to form an ammonium salt. While this generally increases water solubility, the presence of a strong acid and elevated temperatures can promote degradation pathways.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: Based on the structure, two main degradation pathways are plausible under acidic stress:
-
Acid-Catalyzed Ring-Opening of the Tetrahydropyran Ring: This is a well-documented reaction for tetrahydropyran (THP) ethers, which are structurally similar.[1][2] The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack, leading to the formation of a hydroxyl group and breaking of the ring structure. The presence of the gem-dimethyl group at the 2-position may influence the rate and regioselectivity of this cleavage.
-
Degradation involving the Amine Group: While the protonated amine is generally stable, under harsh acidic conditions and heat, further reactions could be initiated. However, the primary point of acidic attack is expected to be the ether oxygen due to the higher pKa of the resulting conjugate acid, making ring-opening the more probable initial degradation step.
Troubleshooting Guide
Issue 1: Unexpected loss of this compound during an acidic reaction work-up.
-
Possible Cause: Acid-catalyzed degradation of the tetrahydropyran ring.
-
Troubleshooting Steps:
-
Minimize Exposure Time to Strong Acids: Reduce the duration of contact with the acidic medium as much as possible.
-
Use Milder Acids: If the experimental conditions permit, consider using a weaker acid or a buffered acidic solution.
-
Lower the Temperature: Perform the acidic wash or reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of degradation.
-
Prompt Neutralization: Immediately after the acidic step, neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to quench the acid-catalyzed degradation.
-
Issue 2: Appearance of unknown impurities in the final product after purification under acidic conditions (e.g., reverse-phase HPLC with acidic mobile phase).
-
Possible Cause: On-column degradation or degradation in the acidic mobile phase prior to injection.
-
Troubleshooting Steps:
-
Analyze Sample Immediately After Preparation: Prepare the sample in the acidic mobile phase just before injection to minimize the time the compound is exposed to the acid.
-
Use a Less Acidic Mobile Phase: If separation allows, increase the pH of the mobile phase or use a different buffer system.
-
Lower Column Temperature: If using an elevated column temperature, try reducing it to minimize thermally-assisted acid degradation.
-
Employ an Alternative Purification Technique: Consider normal-phase chromatography or other non-acidic purification methods if feasible.
-
Experimental Protocols
Forced Degradation Study Under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.[3][4]
Objective: To intentionally degrade the compound to identify potential degradation products and understand its stability profile. A target degradation of 5-20% is generally considered informative.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
Acidic Stress:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[5]
-
At each time point, withdraw an aliquot of the sample.
-
-
Neutralization: Immediately cool the withdrawn sample to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Sample Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to acid and heat.
Illustrative HPLC Method for Stability Testing
This method is a general starting point and should be optimized and validated for the specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm or Mass Spectrometer (for identification of degradants)
-
Injection Volume: 10 µL
Data Presentation
The following table provides an illustrative summary of potential quantitative data from a forced degradation study. Note: These values are hypothetical and intended for demonstrative purposes, as specific experimental data for this compound is not publicly available.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 N HCl | 8 | 60 | 12.5 | 2 |
| 0.1 N HCl | 24 | 60 | 28.3 | 3 |
| 0.1 N NaOH | 24 | 60 | < 1.0 | 0 |
| 3% H₂O₂ | 24 | 25 | 4.2 | 1 |
| Heat | 48 | 80 | < 2.0 | 0 |
| Light | 24 | 25 | < 1.0 | 0 |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
References
Technical Support Center: Purification of 2,2-dimethyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2-dimethyltetrahydro-2H-pyran-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly after its synthesis via reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one.
Initial Assessment of Crude Product
Before commencing purification, it is crucial to analyze the crude product to identify the major impurities present. This can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Boiling Point (Predicted/Known) | Key Characteristics |
| 2,2-dimethyltetrahydro-2H-pyran-4-one (Starting Material) | C₇H₁₂O₂ | 60-64°C @ 8 mmHg | Neutral compound, will not react with acid. |
| 2,2-dimethyltetrahydro-2H-pyran-4-ol (Byproduct) | C₇H₁₄O₂ | Higher than the ketone | Neutral compound, formed by over-reduction of the ketone. |
| Intermediate Imine | C₇H₁₃N | Thermally unstable | Can hydrolyze back to the ketone and amine. |
| Borate Salts | - | Non-volatile | Inorganic salts from reducing agents like NaBH₄. |
Troubleshooting Scenarios
Problem 1: Low Purity After Aqueous Work-up
-
Symptom: The organic layer still contains significant amounts of starting ketone or the alcohol byproduct after extraction.
-
Cause: Insufficient separation of the basic amine from neutral impurities.
-
Solution: Implement an acid-base extraction. The basic amine will be protonated and move to the aqueous layer, leaving neutral impurities in the organic layer.
Problem 2: Product Loss During Acid-Base Extraction
-
Symptom: Low recovery of the final product after basification and re-extraction.
-
Cause 1: Incomplete extraction from the aqueous layer.
-
Solution 1: Use a more non-polar solvent like dichloromethane or perform multiple extractions (at least 3-4 times).
-
Cause 2: Emulsion formation.
-
Solution 2: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Problem 3: Broad or Tailing Peaks in Column Chromatography
-
Symptom: The product peak is not sharp during silica gel column chromatography.
-
Cause: The basic amine interacts strongly with the acidic silica gel.
-
Solution 1: Add a small amount of a competing base, such as triethylamine (0.5-1%), to the eluent system.
-
Solution 2: Use a different stationary phase, such as alumina or amine-functionalized silica.
Problem 4: Thermal Decomposition During Distillation
-
Symptom: The product darkens or decomposes upon heating for distillation.
-
Cause: The amine may be unstable at its atmospheric boiling point.
-
Solution: Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of impurities in my crude this compound?
A1: The most common impurities arise from the reductive amination synthesis. These include unreacted starting material (2,2-dimethyltetrahydro-2H-pyran-4-one), the corresponding alcohol byproduct (2,2-dimethyltetrahydro-2H-pyran-4-ol) from the reduction of the ketone, and residual reagents or catalysts.
Q2: How can I effectively remove the unreacted ketone and the alcohol byproduct?
A2: An acid-base extraction is the most effective method. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute acid like 1M HCl. Your amine will form a salt and move to the aqueous layer. The neutral ketone and alcohol will remain in the organic layer. Separate the layers, then basify the aqueous layer with a base like NaOH to a pH > 12 and extract your purified amine back into an organic solvent.
Q3: What are the best chromatographic conditions for purifying this amine?
A3: For normal-phase column chromatography on silica gel, a common issue is peak tailing due to the basicity of the amine. To counteract this, you can:
-
Add 0.5-1% triethylamine or ammonia to your mobile phase (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, use a less acidic stationary phase like alumina or a pre-treated, amine-functionalized silica column.
Q4: Is distillation a suitable method for final purification?
A4: Distillation can be a very effective final purification step, especially for removing non-volatile impurities. However, since the exact boiling point of this compound is not readily published, it is recommended to perform the distillation under reduced pressure (vacuum distillation) to avoid potential thermal decomposition at higher temperatures.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for determining the percentage of purity. The structure of the purified compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of ethyl acetate for every 10 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). The amine will move into the aqueous layer.
-
Separation of Neutral Impurities: Combine the aqueous layers. The organic layer, containing neutral impurities like the starting ketone and alcohol byproduct, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 5M NaOH with stirring until the pH is > 12.
-
Product Extraction: Extract the now free-based amine from the aqueous layer with a fresh organic solvent (e.g., dichloromethane, 3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Eluent Preparation: Prepare a mobile phase of ethyl acetate in hexanes. Add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Loading: Dissolve the crude amine in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Start with a low concentration of the more polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of the target amine.
Technical Support Center: Production of 2,2-dimethyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common scale-up challenges encountered during the production of 2,2-dimethyltetrahydro-2H-pyran-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly during the scale-up from laboratory to pilot plant or manufacturing scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete imine formation. | - Monitor imine formation by NMR or TLC before adding the reducing agent. - A small amount of a weak acid, like acetic acid, can catalyze imine formation. |
| Reduction of the starting ketone. | - Use a milder reducing agent that selectively reduces the imine in the presence of the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] | |
| Inefficient mixing at larger scales. | - Ensure adequate agitation to maintain a homogeneous reaction mixture. Consider the use of overhead stirring for larger reaction vessels. | |
| Poor temperature control. | - Maintain the optimal reaction temperature. Exothermic reactions may require external cooling to prevent side reactions. | |
| Formation of Impurities | Over-alkylation (formation of tertiary amine) | - Use a stoichiometry with a slight excess of the amine source (ammonia) to favor the formation of the primary amine. |
| Formation of by-products from the reducing agent | - When using sodium cyanoborohydride in the presence of acid, be aware of the potential generation of toxic hydrogen cyanide gas.[2] Consider using sodium triacetoxyborohydride as a safer alternative.[1] | |
| Unreacted starting material (2,2-dimethyltetrahydro-2H-pyran-4-one) | - Ensure sufficient reaction time and optimal temperature. - Use a slight excess of the amine and reducing agent. | |
| Difficulties in Product Isolation and Purification | Emulsion formation during aqueous work-up | - Add a brine wash to help break the emulsion. - Consider using a different solvent system for extraction. |
| Co-elution of impurities during chromatography | - Optimize the chromatographic conditions (solvent system, stationary phase). - Consider converting the amine to a salt to facilitate purification by crystallization. | |
| Product volatility leading to loss during solvent removal | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. | |
| Safety Concerns during Scale-up | Hydrogen gas evolution | - Some reducing agents, like sodium borohydride, can react with acidic protons to generate hydrogen gas, which is flammable. Ensure adequate ventilation and an inert atmosphere. |
| Exothermic reaction | - Monitor the internal temperature of the reactor closely. - Implement a controlled addition of reagents to manage the heat generated. - Have a cooling system readily available. | |
| Handling of hazardous reagents | - Follow all safety data sheet (SDS) recommendations for handling reagents like sodium cyanoborohydride and strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one. This typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.
Q2: Which reducing agent is recommended for the scale-up of this reductive amination?
A2: For large-scale production, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. It is a milder and more selective reducing agent than sodium borohydride, reducing the risk of reducing the starting ketone.[1] While sodium cyanoborohydride (NaBH₃CN) is also effective, its use on a large scale can be hazardous due to the potential formation of hydrogen cyanide gas, especially in acidic conditions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). It is advisable to monitor both the consumption of the starting ketone and the formation of the desired amine product.
Q4: What are the typical impurities I should look for?
A4: Potential impurities include unreacted 2,2-dimethyltetrahydro-2H-pyran-4-one, the corresponding alcohol (from reduction of the ketone), and over-alkylated products (secondary or tertiary amines). The impurity profile will depend on the specific reaction conditions and reagents used.
Q5: What are the key safety considerations for scaling up this process?
A5: Key safety considerations include:
-
Thermal Management: The reaction can be exothermic. Ensure proper temperature control and have a cooling plan in place.
-
Gas Evolution: Be prepared for potential hydrogen gas evolution, especially if using less selective borohydride reagents. Work in a well-ventilated area and under an inert atmosphere.
-
Reagent Handling: Follow appropriate safety protocols for all chemicals used, paying close attention to any toxic or corrosive materials.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization for specific equipment and scales.
Materials:
-
2,2-dimethyltetrahydro-2H-pyran-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,2-dimethyltetrahydro-2H-pyran-4-one in methanol, add ammonium acetate (or a solution of ammonia in methanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the formation of the imine by TLC or GC-MS.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, maintaining the internal temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reductive amination of the starting ketone to the desired amine product.
Experimental Workflow for Scale-up Production
Caption: A typical workflow for the scaled-up production and purification.
Logical Relationship of Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Stereoisomer Resolution of Substituted Tetrahydropyran Amines
Welcome to the technical support center for the resolution of stereoisomers of substituted tetrahydropyran amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the resolution of substituted tetrahydropyran amine stereoisomers.
Issue 1: Diastereomeric Salt Crystallization
-
Question: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
-
Answer: "Oiling out" typically occurs when the salt's melting point is lower than the solution temperature or when the salt is too soluble in the chosen solvent.
-
Solution 1: Solvent Modification: Gradually add a less polar co-solvent (an "anti-solvent") in which the salt is insoluble to induce precipitation. Examples include adding heptane or diethyl ether to an ethyl acetate or ethanol solution.
-
Solution 2: Temperature Control: Lower the crystallization temperature slowly. Rapid cooling can often promote oiling. Try a stepwise cooling approach or use a programmable cooling bath.
-
Solution 3: Concentration Adjustment: The concentration might be too high. Dilute the solution slightly with the primary solvent before attempting to cool or add an anti-solvent.
-
-
-
Question: No crystals are forming, even after extended cooling. How can I induce crystallization?
-
Answer: Crystal formation is dependent on nucleation and crystal growth, which can sometimes be slow to initiate.
-
Solution 1: Seeding: If you have a small amount of the desired diastereomerically pure crystal, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.[1]
-
Solution 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 3: Solvent Evaporation: Allow the solvent to evaporate slowly and partially at room temperature to increase the concentration and reach supersaturation.
-
-
-
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
-
Answer: Low diastereomeric excess indicates that the less soluble salt is co-precipitating with the more soluble one.
-
Solution 1: Recrystallization: The most straightforward approach is to recrystallize the obtained solid. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly. This process can be repeated to enhance purity.
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Solution 2: Solvent Screening: The choice of solvent is critical for achieving good separation.[2][3] A different solvent system might offer a greater solubility difference between the two diastereomeric salts. Screen a variety of solvents with different polarities.
-
Solution 3: Kinetic vs. Thermodynamic Control: The duration and temperature of crystallization can significantly impact the outcome. A rapid, kinetically controlled crystallization might trap the undesired diastereomer, while a slower, thermodynamically controlled process at a slightly higher temperature might allow for equilibration and formation of purer crystals.[4]
-
-
Issue 2: Chiral HPLC/SFC Separation
-
Question: I am observing poor peak shape (e.g., tailing) for my tetrahydropyran amine analytes. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic amines is a common problem in chromatography, often caused by strong interactions with the stationary phase.[5]
-
Cause: Free silanol groups on silica-based chiral stationary phases (CSPs) can interact ionically with the basic amine, leading to tailing.[5]
-
Solution: Add a basic modifier to the mobile phase to compete with the analyte for the active silanol sites. Common additives include diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1%).[5] It is often recommended to dedicate a column to methods using basic additives to prevent irreversible changes to the stationary phase.[5]
-
-
-
Question: My enantiomers are not resolving on the chiral column, or the resolution has decreased over time. What steps should I take?
-
Answer: A lack of resolution can be due to an inappropriate choice of column or mobile phase, or a decline in column performance.
-
Solution 1: Method Development: Chiral separation is highly specific. Screen different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) and mobile phase systems (normal phase, reversed-phase, polar organic).[6]
-
Solution 2: Mobile Phase Optimization: Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Small changes can have a large impact on selectivity.[7]
-
Solution 3: Column Regeneration: If the column's performance has degraded, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. This may involve flushing with a series of stronger solvents.[8] For immobilized polysaccharide columns, solvents like dichloromethane or ethyl acetate can sometimes be used to restore performance.[8]
-
-
Issue 3: Enzymatic Resolution
-
Question: The enzymatic reaction is very slow or shows no conversion. What are the possible reasons?
-
Answer: Low or no enzyme activity can stem from several factors related to the enzyme itself or the reaction conditions.
-
Solution 1: Enzyme Inactivation: Ensure the chosen solvent and temperature are compatible with the enzyme. Many organic solvents can denature enzymes. Lipases are often more stable in non-polar organic solvents like MTBE or toluene.[9][10] Check the optimal pH range if using an aqueous medium.
-
Solution 2: Substrate Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.
-
Solution 3: Water Content: For lipase-catalyzed acylations in organic solvents, a trace amount of water is often necessary for enzyme activity, but excess water can lead to unwanted hydrolysis of the acylating agent.[10] The solvent may need to be anhydrous or have a controlled amount of water.
-
-
-
Question: The enantioselectivity (E-value) of the enzymatic resolution is poor. How can it be improved?
-
Answer: Enantioselectivity is an inherent property of the enzyme for a given substrate but can be influenced by the reaction environment.
-
Solution 1: Enzyme Screening: The most effective approach is to screen a panel of different enzymes (e.g., various lipases, proteases).[11] Enzymes from different sources can exhibit vastly different selectivities for the same substrate.
-
Solution 2: Acylating Agent: In a kinetic resolution via acylation, the structure of the acyl donor can significantly influence enantioselectivity.[12] Screen different esters (e.g., ethyl acetate, isopropyl acetate) or activated acyl donors.
-
Solution 3: Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. A balance must be found between selectivity and reaction time.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main methods for resolving stereoisomers of substituted tetrahydropyran amines?
-
A1: The primary methods include:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a single enantiomer of a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[2][13]
-
Chiral Chromatography: Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[14]
-
Enzymatic Kinetic Resolution: Using an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[12][15]
-
-
-
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?
-
A2: The ideal resolving agent should be readily available, inexpensive, and form crystalline salts with your amine. Commonly used chiral acids for resolving amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid, and (+)-camphor-10-sulfonic acid.[13] The selection is often empirical, and it is advisable to perform small-scale screening with several different resolving agents and solvents to find the combination that gives the best separation.
-
-
Q3: What is "kinetic resolution" and why is the theoretical maximum yield 50%?
-
A3: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other.[16] In the case of enzymatic acylation of an amine, the enzyme selectively converts one amine enantiomer (e.g., the R-enantiomer) into an amide, leaving the other (S-enantiomer) largely unreacted. Since the process starts with a 50:50 mixture of enantiomers and ideally consumes all of one, the maximum yield for the remaining, unreacted enantiomer is 50%. The other 50% is converted into the amide product.
-
-
Q4: How do I liberate the free amine after a successful diastereomeric salt crystallization?
-
A4: To recover the enantiomerically enriched amine from the purified diastereomeric salt, you need to break the ionic bond. This is typically done by dissolving or suspending the salt in water and adding a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), until the solution is basic (pH > 10).[2][17] This neutralizes the chiral acid and liberates the free amine, which can then be extracted into an organic solvent like dichloromethane or diethyl ether.[2][17]
-
-
Q5: Can I use Gas Chromatography (GC) for chiral separations of tetrahydropyran amines?
-
A5: Yes, GC with a chiral stationary phase can be used, but it often requires derivatization of the amine to increase its volatility and improve peak shape.[18] The primary amino group is typically converted to a less polar functional group, for example, by reacting it with trifluoroacetic anhydride.[18]
-
Quantitative Data Summary
Table 1: Typical Conditions for Chiral Resolution Methods
| Parameter | Diastereomeric Salt Crystallization | Chiral HPLC/SFC | Enzymatic Kinetic Resolution |
| Typical Reagents | Chiral acids (e.g., Tartaric acid derivatives, Mandelic acid)[2][19] | Chiral Stationary Phases (e.g., Polysaccharide-based) | Enzymes (e.g., Candida antarctica Lipase B), Acyl donor (e.g., ethyl acetate)[9] |
| Common Solvents | Alcohols (Ethanol, Methanol), Esters (Ethyl Acetate), Water mixtures[20] | Hexane/IPA, Heptane/Ethanol (Normal Phase); Acetonitrile/Water (Reversed Phase) | Toluene, MTBE, THF[9][10] |
| Typical Temperature | -20 °C to 60 °C (Crystallization dependent on solvent)[16] | 20 °C to 40 °C | 25 °C to 50 °C[9] |
| Achievable Purity | >99% d.e. (often after recrystallization) | >99.9% e.e. | >99% e.e. (at ~50% conversion)[14] |
| Typical Scale | Milligrams to Multi-kilogram | Micrograms (analytical) to Kilograms (preparative) | Grams to Kilograms |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Tetrahydropyran Amine
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of the racemic tetrahydropyran amine in a minimal amount of a heated solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, also heated.[2]
-
Mixing: Slowly add the resolving agent solution to the amine solution with stirring. If crystals begin to form immediately, you may need to add more hot solvent to ensure the mixture remains a solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, transfer the flask to a refrigerator (4 °C) or freezer (-20 °C) and leave it undisturbed for 12-24 hours.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by a suitable method (e.g., NMR spectroscopy or HPLC analysis of the liberated amine).
-
Recrystallization (if necessary): If the d.e. is insufficient, dissolve the crystals in a minimum amount of the same or a different hot solvent and repeat the slow cooling and isolation steps.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water. Slowly add a base (e.g., 2M NaOH solution) while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).[2]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane, 3 x 20 mL).[2]
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Protocol 2: Enzymatic Kinetic Resolution of a Tetrahydropyran Amine
-
Reaction Setup: To a flask, add the racemic tetrahydropyran amine (1.0 eq), an organic solvent (e.g., Toluene or MTBE), and the acylating agent (e.g., ethyl acetate, >1.5 eq).
-
Enzyme Addition: Add the lipase enzyme (e.g., Novozym 435, Candida antarctica lipase B, typically 10-50 mg per mmol of amine).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining amine and the conversion percentage. The ideal endpoint is at or near 50% conversion to achieve the highest possible e.e. for both the unreacted amine and the formed amide.
-
Workup: Once the desired conversion is reached, filter off the enzyme.
-
Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can typically be separated by standard column chromatography or by an acid-base extraction.
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The unreacted amine will move to the aqueous layer as a salt, while the neutral amide remains in the organic layer. The layers are then separated. The amine is recovered from the aqueous layer by basification and extraction, and the amide is recovered from the organic layer by evaporation.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
preventing byproduct formation in tetrahydropyran synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydropyrans (THPs), with a focus on preventing the formation of unwanted byproducts.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to tetrahydropyrans?
-
How can I minimize byproduct formation in the Prins cyclization?
-
What are the typical side reactions in intramolecular hydroalkoxylation for THP synthesis?
-
How can I avoid elimination byproducts in the Williamson ether synthesis of THPs?
-
What are common issues in hetero-Diels-Alder reactions for THP synthesis?
-
-
Troubleshooting Guides by Synthetic Method
-
Prins Cyclization
-
Intramolecular Hydroalkoxylation
-
Williamson Ether Synthesis
-
-
Experimental Protocols
-
General Protocol for Lewis Acid-Catalyzed Prins Cyclization
-
General Protocol for Platinum-Catalyzed Intramolecular Hydroalkoxylation
-
-
Data Summary: Byproduct Formation Under Various Conditions
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tetrahydropyrans?
A1: The most frequently employed methods for synthesizing the tetrahydropyran ring include:
-
Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[1]
-
Intramolecular Hydroalkoxylation: The addition of a hydroxyl group across a carbon-carbon multiple bond within the same molecule, often catalyzed by transition metals like platinum, gold, or palladium.[2]
-
Williamson Ether Synthesis: An intramolecular reaction involving a halo-alcohol, where the alkoxide displaces the halide to form the cyclic ether.[3]
-
Hetero-Diels-Alder Reaction: A cycloaddition reaction between a diene and a dienophile containing a heteroatom, such as an aldehyde, to form a dihydropyran, which can then be reduced to a tetrahydropyran.[4][5]
-
Oxa-Michael Addition: The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system.[6]
Q2: How can I minimize byproduct formation in the Prins cyclization?
A2: The primary byproduct in the Prins cyclization is often the result of a competing 2-oxonia-Cope rearrangement .[7][8] This can lead to racemization and the formation of constitutional isomers.[8][9] To minimize this:
-
Choice of Lewis Acid: The strength and nature of the Lewis acid can influence the reaction pathway. Milder Lewis acids may be less prone to promoting the rearrangement.
-
Substrate Structure: Electron-withdrawing groups on the substrate can destabilize the oxocarbenium ion intermediate of the oxonia-Cope rearrangement, thus disfavoring this pathway.[9][10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired Prins cyclization over the rearrangement.
-
Use of Silyl-Prins Cyclization: Trapping the oxocarbenium ion with allylsilanes, vinylsilanes, or propargylsilanes can be an effective strategy to avoid unwanted side reactions.[11]
Q3: What are the typical side reactions in intramolecular hydroalkoxylation for THP synthesis?
A3: While highly atom-economical, intramolecular hydroalkoxylation can be prone to side reactions such as:
-
Isomerization of the double bond: The catalyst can sometimes isomerize the alkene before cyclization, leading to undesired regioisomers.
-
Formation of five-membered rings (tetrahydrofurans): Depending on the substrate and reaction conditions, the formation of a five-membered ring via a 5-exo-trig cyclization can compete with the desired 6-endo-trig cyclization for the tetrahydropyran.
-
Dimerization or polymerization: At higher concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization.
Q4: How can I avoid elimination byproducts in the Williamson ether synthesis of THPs?
A4: The main competing reaction in the Williamson ether synthesis is the E2 elimination, especially when using secondary or tertiary alkyl halides.[12] For the intramolecular synthesis of tetrahydropyrans from halo-alcohols:
-
Substrate choice: The halide should be at a primary carbon if possible. If the halide is on a secondary carbon, careful selection of the base and reaction conditions is crucial.
-
Base selection: Use a non-hindered, strong base to deprotonate the alcohol without promoting elimination. Sodium hydride (NaH) is a common choice.[13]
-
Reaction temperature: Lower temperatures generally favor the SN2 reaction over elimination.
Q5: What are common issues in hetero-Diels-Alder reactions for THP synthesis?
A5: Key challenges in the hetero-Diels-Alder approach to tetrahydropyrans include:
-
Regioselectivity: The orientation of the diene and dienophile can lead to different regioisomers. The electronic nature of the substituents on both components plays a critical role.
-
Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity often requires the use of chiral catalysts, such as Jacobsen's chromium(III) catalysts.[6][14]
-
Lewis acid catalysis: The choice of Lewis acid is critical for activating the dienophile and controlling the stereochemical outcome.
-
Byproduct formation: Common byproducts can arise from polymerization of the diene or dienophile, or from side reactions of the Lewis acid with the starting materials or products.
Troubleshooting Guides by Synthetic Method
Prins Cyclization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired tetrahydropyran | - Competing oxonia-Cope rearrangement.- Formation of tetrahydrofuran byproduct.[11]- Decomposition of starting material or product. | - Screen different Lewis acids (e.g., InBr₃, SnCl₄, BiCl₃).[8]- Use a Z-homoallylic alcohol to disfavor the transition state leading to the THF ring.[11]- Lower the reaction temperature.- Employ a silyl-Prins or Mukaiyama aldol-Prins approach.[11] |
| Poor diastereoselectivity | - Non-optimal transition state geometry.- Reversible reaction leading to thermodynamic product mixture. | - Change the Lewis acid or solvent to influence the transition state.- Lowering the temperature may increase kinetic control.- Use of bulky substituents on the starting materials can enhance stereocontrol. |
| Racemization of the product | - Reversible 2-oxonia-Cope rearrangement.[7][8] | - Use a substrate with electron-withdrawing groups to disfavor the rearrangement.[9]- Employ reaction conditions that favor rapid and irreversible cyclization. |
| Formation of 4-halotetrahydropyran | - Nucleophilic trapping of the intermediate carbocation by a halide from the Lewis acid. | - This can be a desired outcome if functionalization at C4 is needed.[1]- To avoid it, use a Lewis acid with a non-nucleophilic counterion (e.g., TMSOTf).[11] |
Intramolecular Hydroalkoxylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or slow reaction rate | - Inactive catalyst.- Insufficiently activated alkene/alkyne. | - Use a more active catalyst system (e.g., platinum, gold, or palladium complexes).[2]- Increase the reaction temperature.- Ensure starting materials are pure and free of catalyst poisons. |
| Formation of tetrahydrofuran byproduct | - Favorable kinetics for 5-exo cyclization over 6-endo cyclization. | - Modify the substrate to favor the 6-membered ring formation (e.g., by introducing steric hindrance that disfavors the 5-membered transition state).- The choice of catalyst can influence regioselectivity. |
| Alkene isomerization | - The catalyst is also active for alkene isomerization. | - Use a catalyst system known for low isomerization activity.- Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed. |
Williamson Ether Synthesis (Intramolecular)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of alkene byproduct | - E2 elimination is competing with the SN2 cyclization. | - Ensure the leaving group is on a primary carbon if possible.- Use a non-hindered strong base (e.g., NaH).[13]- Run the reaction at a lower temperature. |
| Intermolecular reaction | - High concentration of the halo-alcohol. | - Use high dilution conditions to favor the intramolecular reaction. |
| No reaction | - The alcohol is not fully deprotonated.- The leaving group is poor. | - Use a sufficiently strong base to ensure complete formation of the alkoxide.[13]- Use a better leaving group (e.g., iodide or tosylate instead of chloride or bromide). |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Prins Cyclization to a 4-Chlorotetrahydropyran
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 eq.) and the aldehyde (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few minutes to several hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Platinum-Catalyzed Intramolecular Hydroalkoxylation
This protocol is adapted from literature procedures and may require optimization.[15]
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve the platinum catalyst (e.g., [PtCl₂(H₂C=CH₂)]₂, 2.5 mol %) and a phosphine ligand (e.g., P(4-C₆H₄CF₃)₃, 5 mol %) in an anhydrous solvent (e.g., 1,1,2,2-tetrachloroethane).
-
Substrate Addition: Add the γ- or δ-hydroxy olefin (1.0 eq.) to the catalyst solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the platinum black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Data Summary: Byproduct Formation Under Various Conditions
Table 1: Influence of Lewis Acid on Prins Cyclization of (R)-35 with Aldehyde 36
| Lewis Acid | Product(s) | ee of Product 37 (%) | Yield (%) | Reference |
| BF₃·OEt₂/HOAc | 37, 38, 39 | 68 | N/A | [8] |
| BF₃·OEt₂ | 37, 40 | 87 | N/A | [7] |
| SnBr₄ | 37, 40 | 87 | N/A | [7] |
Note: Product 37 is the desired tetrahydropyran, while 38 and 39 are side-chain exchange byproducts, and 40 is another byproduct.
Table 2: Effect of Reaction Temperature and H₂ Pressure on THP Synthesis from Tetrahydrofurfuryl Alcohol (THFA)
| Temperature (°C) | H₂ Pressure (MPa) | THFA Conversion (%) | THP Selectivity (%) | Main Byproduct(s) | Reference |
| 230 | 0.6 | >99 | 55.2 | δ-valerolactone (DVL) | [16] |
| 270 | 0.6 | >99 | 91.4 | 1-pentanol | [16] |
| 290 | 0.6 | >99 | 85.9 | 1-pentanol | [16] |
| 270 | 0.2 | >99 | 45.5 | DVL | [16] |
| 270 | 0.8 | >99 | 90.5 | 1-pentanol | [16] |
Mandatory Visualizations
Diagram 1: Generalized Prins Cyclization and Competing Oxonia-Cope Rearrangement
Caption: Prins cyclization vs. oxonia-Cope rearrangement pathway.
Diagram 2: Troubleshooting Workflow for Low Yield in THP Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Pyranamine Synthesis
Welcome to the technical support center for the efficient synthesis of pyranamines. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work. The selection of an appropriate catalyst is a critical factor in achieving high yields, purity, and efficiency in pyranamine synthesis, which is often accomplished through multicomponent reactions (MCRs).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyranamine synthesis?
A1: A variety of catalysts can be employed for pyranamine synthesis, generally falling into three main categories:
-
Organocatalysts: These are metal-free organic molecules that can catalyze chemical reactions. L-proline is a commonly used organocatalyst that is environmentally friendly and readily available.
-
Metal-based Catalysts: This broad category includes Lewis acids and transition metal catalysts. Nanoparticles of metal oxides like Zinc Oxide (ZnO) and Nickel Oxide (NiO) have shown high efficiency.
-
Magnetically Recoverable Nanocatalysts: These are advanced catalysts that combine the high surface area and reactivity of nanoparticles with a magnetic core (e.g., Fe₃O₄). This allows for easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and reducing product contamination.[1]
Q2: How do I select the optimal catalyst for my specific pyranamine synthesis?
A2: The optimal catalyst choice depends on several factors, including the specific substrates, desired reaction conditions (e.g., solvent, temperature), and scalability. For initial screenings, consider starting with a well-established organocatalyst like L-proline due to its ease of handling and environmental benefits. If higher yields or faster reaction times are required, exploring metal-based nanoparticles or magnetically recoverable catalysts may be beneficial. A logical workflow can aid in this selection process.
Q3: My reaction is suffering from low yield. What are the likely causes and how can I troubleshoot this?
A3: Low yields in pyranamine synthesis can stem from several issues. Common causes include inefficient catalysis, suboptimal reaction conditions, or catalyst deactivation. To troubleshoot, consider the following:
-
Re-evaluate your catalyst: Is the chosen catalyst appropriate for your specific substrates? Trying a different class of catalyst (e.g., switching from an organocatalyst to a metal-based catalyst) may improve yields.
-
Optimize reaction parameters: Systematically vary the temperature, solvent, and reaction time. Running the reaction at a slightly higher or lower temperature can sometimes favor the desired reaction pathway.
-
Check for catalyst deactivation: If you are reusing your catalyst, it may have lost activity. Consider regenerating the catalyst or using a fresh batch.
Q4: What are the advantages of using magnetically recoverable nanocatalysts?
A4: Magnetically recoverable nanocatalysts offer several significant advantages, particularly in the context of green chemistry and process efficiency.[1] Key benefits include:
-
Easy Separation: The catalyst can be quickly and efficiently removed from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation.[1]
-
High Reusability: Due to the ease of separation, these catalysts can be recycled for multiple reaction cycles with minimal loss of activity, reducing overall cost.
-
High Catalytic Activity: The high surface-area-to-volume ratio of nanoparticles often leads to enhanced catalytic performance.
-
Reduced Contamination: Efficient removal of the catalyst minimizes contamination of the final product.
Q5: Can catalyst deactivation affect my pyranamine synthesis, and how can I address it?
A5: Yes, catalyst deactivation is a common issue that can significantly impact reaction efficiency.[2][3][4][5] Deactivation can occur through several mechanisms, including:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.
-
Fouling/Coking: The deposition of byproducts or polymeric material on the catalyst surface can block active sites.[3][5]
-
Sintering: At high temperatures, catalyst nanoparticles can agglomerate, reducing the active surface area.[5][6]
To address deactivation, consider catalyst regeneration. The appropriate regeneration method depends on the nature of the catalyst and the deactivation mechanism. Common techniques include thermal treatments to burn off coke or washing with specific solvents to remove poisons.[2][5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | - Inappropriate catalyst selection- Suboptimal reaction conditions (temperature, solvent)- Catalyst deactivation- Incorrect stoichiometry of reactants | - Screen a different class of catalyst (organocatalyst, metal-based, etc.).- Systematically optimize the reaction temperature and solvent.- Use a fresh batch of catalyst or attempt regeneration.- Carefully verify the molar ratios of your starting materials. |
| Formation of Multiple Side Products | - Reaction temperature is too high, enabling alternative reaction pathways.- Incorrect order of reagent addition in a multicomponent reaction.- Catalyst is not selective enough. | - Lower the reaction temperature and monitor the reaction closely using TLC or LC-MS.- Experiment with a stepwise addition of reagents.- Screen for a more selective catalyst. |
| Difficulty in Catalyst Separation | - Catalyst particles are too small for effective filtration.- Catalyst is soluble in the reaction mixture. | - Consider using a magnetically recoverable nanocatalyst for easy magnetic separation.- If using a solid catalyst, try centrifugation followed by decantation. |
| Inconsistent Results Between Batches | - Variation in catalyst preparation.- Impurities in starting materials or solvents.- Inconsistent reaction setup and conditions. | - Ensure a standardized and reproducible catalyst synthesis protocol.- Use high-purity, anhydrous solvents and reagents.- Maintain consistent stirring speed, heating, and other reaction parameters. |
Data Presentation: Comparative Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of pyran derivatives, which are structurally related to pyranamines and synthesized through similar multicomponent reactions. This data can serve as a starting point for catalyst selection in your pyranamine synthesis.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline (10 mol%) | Benzaldehyde, Malononitrile, Ethyl acetoacetate | Ethanol | Reflux | 25 min | 92 | [7] |
| ZnO Nanoparticles | β-enaminones, Active methylene compounds, Ammonium acetate | Solvent-free | - | - | High | [8] |
| NiO Nanoparticles | Aldehyde, Malononitrile, Barbituric acid | Green media | - | Short | Good to High | [9] |
| Ag/Fe₃O₄@starch | Aldehydes, Malononitrile, 1,3-diketones | Ethanol | 50 | - | 84-95 | [10] |
| DBU immobilized on Fe₃O₄@nSiO₂@mSiO₂ | Arylaldehydes, Hydrazine hydrate, Ethyl acetoacetate, Barbituric acid | Solvent-free | - | Short | High | [1] |
Experimental Protocols
General Procedure for Magnetically Recoverable Nanocatalyst Synthesis (Ag/Fe₃O₄@starch)
This protocol is adapted from a method for preparing a silver-doped magnetic starch-based nanocatalyst.[10]
-
Starch Cross-linking: Prepare cross-linked starch according to established literature procedures.
-
Starch Gelatinization: Suspend 1 g of cross-linked starch in 50 mL of water and heat to 80 °C until gelatinization occurs. Cool the solution to room temperature.
-
Preparation of Iron Salt Solution: Dissolve 2.3 g of FeCl₃·6H₂O and 0.75 g of FeSO₄·7H₂O in 25 mL of water with vigorous stirring.
-
Formation of Magnetic Starch: Add the iron salt solution dropwise to the gelatinized starch solution over 10 minutes while stirring at 80 °C.
-
Precipitation: Slowly add 10 mL of 25% ammonia solution to the mixture. The resulting Fe₃O₄@starch will precipitate.
-
Washing: Filter the precipitate and wash thoroughly with distilled water. Dry the product.
-
Silver Doping: Suspend 1 g of the dried Fe₃O₄@starch powder in 35 mL of water. Add 10 mL of 0.05 M AgNO₃ solution.
-
Final Product: Stir the mixture at 90 °C for 30 minutes. Wash the final magnetic Ag/Fe₃O₄@starch nanocatalyst several times with water and dry in an oven at 80 °C.
General Procedure for a Three-Component Pyranamine Synthesis using a Magnetically Recoverable Catalyst
This is a general procedure that can be adapted for specific substrates and catalysts.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the magnetic nanocatalyst (e.g., 15 mg of Ag/Fe₃O₄@starch).[10]
-
Solvent Addition: Add the appropriate solvent (e.g., 5 mL of ethanol).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 50 °C) for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent to dissolve the product if necessary. Use a strong external magnet to attract the catalyst to the side of the flask and carefully decant the solution containing the product.
-
Product Isolation: Wash the catalyst with a small amount of fresh solvent and combine the washings with the product solution. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Mandatory Visualizations
References
- 1. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijset.com [ijset.com]
- 3. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 4. aminer.org [aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
comparative analysis of tetrahydropyran vs piperidine scaffolds in medicinal chemistry
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most prevalent saturated heterocyclic scaffolds, the six-membered tetrahydropyran (THP) and piperidine rings are workhorses in drug design. This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Subtle Divergence
While structurally similar—both being six-membered rings—the substitution of a methylene group in cyclohexane with an oxygen atom (in THP) or a nitrogen atom (in piperidine) leads to distinct physicochemical characteristics. These differences, though subtle, can be strategically leveraged to fine-tune a molecule's properties.
| Property | Tetrahydropyran | Piperidine | Key Considerations for Drug Design |
| pKa (of conjugate acid) | ~ -2.9 (estimated) | ~11.2 | The basic nitrogen in piperidine allows for salt formation, which can significantly enhance aqueous solubility and provide a handle for ionic interactions with biological targets. THP is a neutral scaffold. |
| Calculated logP | 0.95[1] | 0.84 | Piperidine is slightly less lipophilic than tetrahydropyran in its neutral form. The ability to ionize at physiological pH will significantly decrease the effective logD of piperidine-containing compounds, impacting cell permeability and distribution. |
| Aqueous Solubility | 80,200 mg/L (at 25 °C)[1] | Miscible | The parent piperidine scaffold is miscible with water, a property attributed to the hydrogen bonding capacity of the nitrogen atom. THP also exhibits good water solubility due to the hydrogen bond accepting nature of the ether oxygen.[1] |
| Hydrogen Bonding | Acceptor (Oxygen) | Acceptor and Donor (Nitrogen) | The secondary amine in piperidine can act as both a hydrogen bond donor and acceptor, offering more potential interaction points with biological targets compared to the ether oxygen in THP, which is solely a hydrogen bond acceptor. |
| Conformational Preference | Chair conformation | Chair conformation | Both scaffolds predominantly adopt a chair conformation, providing a three-dimensional framework that can be exploited to orient substituents for optimal target engagement. |
Biological Activity and Therapeutic Applications: A Broad Spectrum
Both tetrahydropyran and piperidine are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[2][3][4][5]
Tetrahydropyran is a versatile scaffold found in a range of therapeutic agents, particularly in the development of antitumor drugs.[6] Its derivatives have demonstrated significant chemical reactivity and antitumor activity.[6] The THP motif is also present in antiviral medications, such as HIV protease inhibitors, where it can act as a bioisostere for peptide bonds, improve pharmacokinetic properties, and enhance binding affinity.[7]
Piperidine is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), as well as in anticancer, antiviral, and antimicrobial agents.[2][3][4] The basic nitrogen of the piperidine ring is often crucial for target engagement, for example, by interacting with acidic residues in enzyme active sites or receptor binding pockets.
Pharmacokinetic Profile: The Impact of the Heteroatom
The nature of the heteroatom in the ring significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
| ADME Parameter | Tetrahydropyran-based Drugs | Piperidine-based Drugs | Key Considerations for Drug Design |
| Metabolic Stability | Generally considered metabolically stable. The ether linkage is less prone to enzymatic cleavage compared to other functionalities. | Susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes. Common pathways include N-dealkylation, C-oxidation, and hydroxylation.[8] Metabolic stability is highly dependent on the substitution pattern.[3] | The piperidine nitrogen can be a site of metabolic liability. Strategies to improve metabolic stability include introducing substituents that sterically hinder enzymatic access to the nitrogen or adjacent carbons.[3] |
| Permeability | Permeability is largely dictated by the overall lipophilicity of the molecule. | The ionization state of the piperidine nitrogen at physiological pH plays a critical role. The charged form generally has lower membrane permeability than the neutral form. | The basicity of the piperidine can be modulated through substitution to achieve an optimal balance between solubility and permeability for oral absorption. |
| Plasma Protein Binding | Influenced by the lipophilicity of the substituents. | Can be influenced by both lipophilicity and the charge of the molecule. | The degree of plasma protein binding affects the free drug concentration and, consequently, its efficacy and clearance. |
| Clearance | Primarily cleared through hepatic metabolism of substituents or renal excretion. | Can be cleared through both hepatic metabolism and renal excretion. The basicity of the piperidine can influence renal clearance mechanisms. | Understanding the primary clearance pathways is crucial for predicting drug-drug interactions and dosing regimens. |
Experimental Protocols
Determination of pKa
Potentiometric Titration:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture).
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Determination of logP (Shake-Flask Method)
-
System Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Sample Preparation: Dissolve a known amount of the compound in either the n-octanol or water phase.
-
Partitioning: Mix the aqueous and n-octanol phases containing the compound in a separatory funnel and shake vigorously to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of the test compound, and a suspension of liver microsomes (e.g., human or rat). Prepare a solution of the cofactor NADPH.[9][10][11][12]
-
Incubation: Pre-warm the buffer, compound solution, and microsome suspension to 37°C. Initiate the metabolic reaction by adding the NADPH solution to the mixture.[9][11]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.[10][11]
Visualizing the Scaffolds and Workflows
Conclusion
The choice between a tetrahydropyran and a piperidine scaffold is a nuanced decision that should be guided by the specific objectives of a drug discovery program. Piperidine, with its basic nitrogen, offers opportunities for salt formation, enhanced solubility, and specific ionic interactions, but can also introduce metabolic liabilities. Tetrahydropyran provides a more metabolically robust, neutral, and slightly more lipophilic alternative that can serve as a valuable bioisostere. A thorough understanding of the comparative physicochemical and pharmacokinetic properties of these two privileged scaffolds, coupled with rigorous experimental evaluation, will empower medicinal chemists to design and develop safer and more effective therapeutic agents.
References
- 1. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
validation of 2,2-dimethyltetrahydro-2H-pyran-4-amine bioactivity in vitro
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the in vitro bioactivity of various substituted tetrahydropyran-containing molecules, with a focus on anticancer, neuroprotective, and antibacterial applications. While specific data for 2,2-dimethyltetrahydro-2H-pyran-4-amine is not extensively available in publicly accessible literature, this guide will compare the bioactivity of structurally related pyran derivatives to provide a valuable reference for researchers in the field.
Anticancer Activity
A variety of pyran derivatives have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A recent study synthesized a series of nitrogen-based heterocycles fused with pyran derivatives and evaluated their anticancer efficacy against MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HCT116 (colorectal carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[1]
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fused Pyran Derivative 6e | MCF7 | 12.46 ± 2.72 | Cisplatin | - |
| Fused Pyran Derivative 14b | A549 | 0.23 ± 0.12 | Cisplatin | - |
| Fused Pyran Derivative 8c | HCT116 | 7.58 ± 1.01 | Cisplatin | - |
| Pyran-functionalized Uracil 7 | HepG2 | - | Doxorubicin | - |
| Pyran-functionalized Uracil 9 | HepG2 | - | Doxorubicin | - |
| Pyran-functionalized Uracil 7 | SKOV3 | - | Doxorubicin | - |
| Pyran-functionalized Uracil 8 | SKOV3 | - | Doxorubicin | - |
| Pyran-functionalized Uracil 9 | SKOV3 | - | Doxorubicin | - |
| Pyran-functionalized Uracil 13 | SKOV3 | - | Doxorubicin | - |
Table 1: Comparative anticancer activity of various pyran derivatives.
Further investigations revealed that these compounds induce changes in cellular and nuclear morphology and inhibit colony formation in cancer cells. They were also observed to block or inhibit the progression of the cell cycle.[1] Another study on pyran-functionalized uracil derivatives showed significant inhibition of cell proliferation in HepG2 and SKOV3 cell lines.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (MCF7, A549, or HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyran derivatives or a standard drug (e.g., Cisplatin) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
MTT Assay Workflow
Neuroprotective Activity
Pyran derivatives have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease and other neurodegenerative disorders.[3] Their mechanisms of action often involve antioxidant effects and the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4]
One study explored various pyran scaffolds of natural and synthetic origin for their efficacy in treating Alzheimer's disease. The inhibitory concentrations (IC50) against AChE and BuChE were key parameters evaluated.[4]
| Compound Class | Target Enzyme | IC50 (µM) |
| Xanthone-Alkylbenzylamine Hybrid | AChE | 0.85 |
| Xanthone-Alkylbenzylamine Hybrid | BuChE | 0.59 |
| Chromene Derivative 10 | BuChE | 21.71 |
Table 2: Inhibitory activity of pyran derivatives against cholinesterases.
Additionally, some compounds demonstrated the ability to inhibit the self-induced aggregation of Aβ1–42 peptides, a key pathological hallmark of Alzheimer's disease.[4]
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress.
-
Cell Viability Assessment: After incubation, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.[5][6]
Neuroprotection Assay Workflow
Antibacterial Activity
The antibacterial potential of heterocyclic compounds, including pyran derivatives, has been a subject of extensive research. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
A study on 2-amino-pyran derivatives investigated their biological activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The zone of inhibition was measured to determine the antibacterial efficacy.[7]
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 2-Amino-pyran derivative (I32) | Escherichia coli | 35 |
| 2-Amino-pyran derivative | Staphylococcus aureus | 26 |
Table 3: Antibacterial activity of 2-amino-pyran derivatives.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread on the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions for bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[8]
Hypothetical Anticancer Signaling Pathway
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. encyclopedia.pub [encyclopedia.pub]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2,2-dimethyltetrahydro-2H-pyran-4-amine Analogs
This guide provides a comparative analysis of 2,2-dimethyltetrahydro-2H-pyran-4-amine analogs based on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the therapeutic potential and design principles of this chemical scaffold. The tetrahydropyran (THP) ring is a valuable moiety in medicinal chemistry, serving as a bioisostere for cyclohexane but with improved physicochemical properties such as lower lipophilicity and the potential for hydrogen bonding, which can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
Analogs as Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A significant area of research for tetrahydropyran amine analogs has been in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[1][2] SAR studies have focused on optimizing the substituents on the tetrahydropyran ring to achieve high potency and selectivity.
Extensive research has led to the discovery of potent and selective DPP-4 inhibitors.[1][2] The optimization of tri-substituted tetrahydropyran analogs has been a key focus. For instance, the clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (omarigliptin) emerged from these efforts.[1][2] The SAR for this class of compounds highlights the importance of the stereochemistry and the nature of the substituents at the 2, 3, and 5 positions of the tetrahydropyran ring for potent DPP-4 inhibition.
| Compound | R1 | R2 | DPP-4 IC50 (nM) | Selectivity vs. QPP, DPP8, FAP |
| Analog 1 | 2,5-difluorophenyl | 4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl | Potent | High |
| Omarigliptin | 2,5-difluorophenyl | 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl | Highly Potent | High |
Note: Specific IC50 values are often proprietary but relative potencies are reported in the literature.
DPP-4 Inhibition Assay: The inhibitory activity of the compounds against DPP-4 is typically evaluated using a fluorometric assay. The enzyme, recombinant human DPP-4, is incubated with the test compound at various concentrations. The reaction is initiated by adding a fluorogenic substrate, such as Gly-Pro-AMC. The rate of cleavage of the substrate is monitored by measuring the increase in fluorescence intensity over time. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Analogs as Polo-like Kinase 4 (PLK4) Inhibitors
The this compound scaffold has also been explored for the development of inhibitors of Polo-like Kinase 4 (PLK4), a critical regulator of centriole duplication and a target in cancer therapy.[3]
By employing a scaffold hopping strategy, novel and potent PLK4 inhibitors with an aminopyrimidine core attached to the tetrahydro-2H-pyran-4-amine moiety have been identified.[3] The introduction of hydrophilic fragments linked to a phenyl group was found to be a successful strategy to enhance both the potency and metabolic stability of the inhibitors.[3]
| Compound | Substituent on Phenyl Ring | PLK4 IC50 (µM) | Plasma Stability (t1/2, min) | Liver Microsomal Stability (t1/2, min) |
| 3r | - | 0.0174 | - | - |
| 8a | None (lacks hydrophilic moiety) | 0.5196 | - | - |
| 8h | Specific hydrophilic fragment | 0.0067 | > 289.1 | > 145 |
Data extracted from a study on novel pyrimidin-2-amine derivatives.[3]
PLK4 Kinase Assay: The in vitro inhibitory activity against PLK4 is determined using a kinase assay. The PLK4 enzyme is incubated with the test compound and a suitable substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Cell Proliferation Assay: The anti-proliferative activity of the compounds is assessed in cancer cell lines (e.g., breast cancer cells) using assays such as the MTT or SRB assay. Cells are treated with varying concentrations of the compounds for a specified period, and the cell viability is measured. This allows for the determination of the concentration at which the compound inhibits cell growth by 50% (GI50).
Analogs as Triple Uptake Inhibitors (TUIs)
Tetrahydropyran amine analogs have been investigated as triple uptake inhibitors (TUIs), which simultaneously block the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This class of compounds has potential for the treatment of major depressive disorder.
A pharmacophore model for TUI activity based on asymmetric pyran derivatives has been developed.[4] This model emphasizes the importance of a 'folded' conformation of the active compounds. Key structural features for balanced TUI activity include the distances between the benzhydryl moiety and the N-benzyl group, as well as the orientation of the secondary nitrogen.[4]
Transporter Binding Assays: The affinity of the compounds for DAT, SERT, and NET is determined through radioligand binding assays. Membranes from cells expressing the respective transporters are incubated with a specific radioligand and varying concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Visualizations
Caption: Workflow for the evaluation of DPP-4 inhibitors.
Caption: Simplified pathway showing PLK4's role and inhibition.
Caption: Key pharmacophoric features for Triple Uptake Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast number of natural products and pharmaceuticals, owing to its conformational stability and prevalence in biologically active molecules. The stereocontrolled synthesis of substituted THPs is, therefore, a critical endeavor in medicinal chemistry and drug development. This guide provides an objective comparison of several prominent synthetic routes to substituted tetrahydropyrans, supported by experimental data and detailed protocols to inform the selection of the most appropriate methodology for a given synthetic challenge.
Key Synthetic Strategies at a Glance
The construction of the tetrahydropyran ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations regarding substrate scope, stereocontrol, and functional group tolerance. This guide will focus on a comparative analysis of the following widely employed methods:
-
Prins Cyclization: A powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound.
-
Hetero-Diels-Alder Reaction: A cycloaddition reaction to form dihydropyran precursors, which are subsequently reduced.
-
Intramolecular Williamson Ether Synthesis: A classical method involving the intramolecular cyclization of a halohydrin.
-
Organocatalytic Domino Reactions: Cascade reactions that can generate multiple stereocenters in a single pot with high enantioselectivity.
-
Metal-Catalyzed Intramolecular Hydroalkoxylation: The addition of a hydroxyl group across a carbon-carbon multiple bond, catalyzed by transition metals.
Data Presentation: A Comparative Overview of Performance
The following tables summarize the performance of each synthetic route across a range of substrates, highlighting the achievable yields and stereoselectivities.
Table 1: Prins Cyclization
The Prins cyclization is a versatile and widely used method for the synthesis of tetrahydropyrans. It proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome is often dictated by the geometry of the starting homoallylic alcohol and the reaction conditions.
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | (Z)-4-Phenylbut-3-en-1-ol | Benzaldehyde | SnCl₄, CH₂Cl₂, -78 °C | 85 | >95:5 (cis) | [1][2] |
| 2 | (E)-4-Phenylbut-3-en-1-ol | Benzaldehyde | SnCl₄, CH₂Cl₂, -78 °C | 82 | >95:5 (trans) | [1][2] |
| 3 | 3-Methylbut-3-en-1-ol | Isobutyraldehyde | InCl₃, CH₂Cl₂, rt | 92 | 90:10 (cis) | |
| 4 | (Z)-Pent-3-en-1-ol | Acetaldehyde | BF₃·OEt₂, CH₂Cl₂, -78 °C | 78 | 88:12 (cis) | [1][2] |
| 5 | Cyclohex-2-en-1-ylmethanol | p-Anisaldehyde | I₂, CH₂Cl₂, rt | 75 | >95:5 (cis) |
Table 2: Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction provides a powerful means to construct dihydropyran rings, which can be readily hydrogenated to the corresponding tetrahydropyrans. The use of chiral catalysts allows for excellent enantiocontrol.
| Entry | Diene | Dienophile | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Danishefsky's Diene | Benzaldehyde | (R)-BINOL-TiCl₂, CH₂Cl₂, -78 °C | 90 | 95 | |
| 2 | 1-Methoxy-3-trimethylsiloxy-1,3-butadiene | Ethyl glyoxylate | Cu(OTf)₂-(S,S)-t-Bu-box, CH₂Cl₂, -78 °C | 99 | 98 | |
| 3 | (E)-1-Methoxy-2-methyl-1,3-butadiene | Acrolein | Yb(OTf)₃, CH₂Cl₂, rt | 85 | - | |
| 4 | Danishefsky's Diene | Furfural | Sc(OTf)₃, CH₂Cl₂, -40 °C | 92 | - | |
| 5 | 2,3-Dimethyl-1,3-butadiene | Formaldehyde | ZnCl₂, neat, 100 °C | 75 | - |
Table 3: Intramolecular Williamson Ether Synthesis
This classical SN2 reaction is a reliable method for forming the tetrahydropyran ring, particularly when the stereochemistry is pre-determined in the acyclic precursor.
| Entry | Substrate | Base/Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | (2R,5S)-6-Bromo-5-methylhexane-1,2-diol | NaH, THF | rt | 88 | >98:2 (cis) | |
| 2 | (2S,5S)-6-Bromo-5-methylhexane-1,2-diol | NaH, THF | rt | 85 | >98:2 (trans) | |
| 3 | (4R)-5-Iodo-4-phenylpentan-1-ol | K₂CO₃, Acetone | reflux | 75 | >95:5 | |
| 4 | (syn)-1-Chloro-5-phenylpentane-2,5-diol | t-BuOK, t-BuOH | reflux | 82 | 90:10 (cis) | |
| 5 | (anti)-1-Chloro-5-phenylpentane-2,5-diol | t-BuOK, t-BuOH | reflux | 79 | 10:90 (trans) |
Table 4: Organocatalytic Domino Reactions
Organocatalytic cascade reactions offer an efficient approach to complex, highly functionalized tetrahydropyrans with excellent stereocontrol, often from simple starting materials.
| Entry | Reaction Type | Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Michael/Hemiacetalization | Quinine-derived squaramide | Nitrostyrene, Acetylacetone, Cinnamaldehyde | 80 | >20:1 | 99 | |
| 2 | Oxa-Michael/Aldol | Proline | 5-Hydroxypent-2-enal | 75 | 95:5 | 98 | |
| 3 | Michael/Henry/Ketalization | Cinchona-based squaramide | β-Keto ester, Nitrostyrene, Alkynyl aldehyde | 72 | >20:1 | 97 | |
| 4 | Michael/Hemiacetalization | Diarylprolinol silyl ether | α,β-Unsaturated aldehyde, 1,3-Dicarbonyl | 85 | >19:1 | 96 | |
| 5 | Oxa-Michael/Michael | Pyrrolidine-based | 5-Oxo-alkenal, Nitroalkene | 68 | 10:1 | 94 |
Table 5: Metal-Catalyzed Intramolecular Hydroalkoxylation
Transition metal catalysts, particularly gold and palladium, can effectively promote the intramolecular addition of alcohols to alkenes and alkynes to furnish tetrahydropyrans.
| Entry | Substrate | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | (Z)-6-Phenylhex-5-en-1-ol | [IPrAu(CH₃CN)]SbF₆, CH₂Cl₂, rt | 92 | - | |
| 2 | Hex-5-en-1-ol | PtCl₂, Toluene, 80 °C | 85 | - | |
| 3 | (R)-1-Phenylhex-5-en-2-ol | Pd(OAc)₂, O₂, DMSO, 80 °C | 78 | 90:10 | |
| 4 | 1-(Cyclohex-1-en-1-yl)pent-4-en-1-ol | AuCl₃, CH₃CN, rt | 88 | >95:5 | |
| 5 | Hept-6-yn-2-ol | AgOTf, CH₂Cl₂, rt | 81 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Protocol 1: Prins Cyclization for the Synthesis of cis-2,6-Diphenyltetrahydropyran
-
Materials: (Z)-4-Phenylbut-3-en-1-ol, Benzaldehyde, Tin(IV) chloride (SnCl₄), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure: To a stirred solution of (Z)-4-phenylbut-3-en-1-ol (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, a 1.0 M solution of SnCl₄ in CH₂Cl₂ (1.2 mL, 1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford cis-2,6-diphenyltetrahydropyran as a colorless oil.
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction
-
Materials: Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), Benzaldehyde, (R)-BINOL, Titanium(IV) chloride (TiCl₄), 4Å Molecular Sieves, Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (TFA).
-
Procedure: To a flame-dried flask containing powdered 4Å molecular sieves (200 mg) is added a solution of (R)-BINOL (0.2 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature. The mixture is cooled to -20 °C, and a 1.0 M solution of TiCl₄ in CH₂Cl₂ (0.2 mL, 0.2 mmol) is added dropwise. The resulting deep red solution is stirred for 1 hour at -20 °C. The mixture is then cooled to -78 °C, and benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of Danishefsky's diene (1.5 mmol). The reaction is stirred at -78 °C for 6 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution (5 mL). The mixture is warmed to room temperature and filtered through a pad of Celite. The filtrate is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude cycloadduct is dissolved in CH₂Cl₂ (5 mL), and trifluoroacetic acid (0.1 mL) is added. The mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (eluent: hexane/ethyl acetate = 8:2) to yield the dihydropyran product.
Protocol 3: Intramolecular Williamson Ether Synthesis of cis-2-Methyl-6-phenyltetrahydropyran
-
Materials: (2R,5S)-6-Bromo-5-methyl-1-phenylhexane-1,2-diol, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH (1.2 mmol, washed with hexane to remove mineral oil) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, a solution of (2R,5S)-6-bromo-5-methyl-1-phenylhexane-1,2-diol (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the dropwise addition of water (5 mL) at 0 °C. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to give cis-2-methyl-6-phenyltetrahydropyran.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and experimental workflows for the discussed synthetic routes.
Caption: Generalized mechanism of the Prins cyclization.
Caption: Workflow for tetrahydropyran synthesis via Hetero-Diels-Alder reaction.
Caption: Mechanism of intramolecular Williamson ether synthesis.
Caption: A representative organocatalytic domino reaction sequence.
Conclusion
The synthesis of substituted tetrahydropyrans is a rich and diverse field, with a multitude of powerful methods at the disposal of the synthetic chemist. The choice of the optimal route is highly dependent on the desired substitution pattern, the required level of stereocontrol, and the functional group compatibility of the target molecule.
-
The Prins cyclization offers a convergent and often highly diastereoselective route, particularly for 2,6-disubstituted systems.
-
The Hetero-Diels-Alder reaction provides excellent enantiocontrol for the synthesis of dihydropyran precursors, which can be a strategic advantage in certain total syntheses.
-
The Intramolecular Williamson ether synthesis remains a robust and reliable method, especially when the stereochemistry of the acyclic precursor is well-defined.
-
Organocatalytic domino reactions have emerged as a highly efficient strategy for the rapid construction of complex and enantiomerically enriched tetrahydropyrans.
-
Metal-catalyzed hydroalkoxylation presents an atom-economical approach, with gold and palladium catalysts showing broad applicability.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to streamline their synthetic efforts towards the efficient and stereoselective construction of substituted tetrahydropyrans for applications in drug discovery and natural product synthesis.
References
A Comparative Guide to Confirming the Absolute Stereochemistry of Pyranamine Derivatives
For researchers and scientists engaged in drug development and chiral chemistry, the unambiguous determination of the absolute stereochemistry of bioactive molecules like pyranamine derivatives is a critical step. The three-dimensional arrangement of atoms in these chiral compounds dictates their pharmacological and toxicological profiles. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data considerations and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute stereochemistry of a pyranamine derivative depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes and compares the most reliable and widely used techniques.
| Technique | Principle | Sample State | Advantages | Limitations | Key Experimental Data |
| Single-Crystal X-ray Diffraction (XRD) | Anomalous dispersion of X-rays by atoms in a single crystal.[1] | Crystalline solid | Provides a definitive and unambiguous 3D structure.[1] | Requires high-quality single crystals, which can be challenging to grow.[2] | Flack or Hooft parameter close to 0 for the correct enantiomer.[1] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Solution or neat liquid | Applicable to a wide range of molecules, including those that do not crystallize.[4] | Requires quantum mechanical calculations (DFT) for spectral interpretation; can require high sample concentrations.[3][4] | Correlation between the experimental VCD spectrum and the DFT-calculated spectrum for a specific enantiomer. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[5] | Solution | Highly sensitive and requires a small amount of sample. | Limited to molecules with suitable chromophores in the UV-Vis range.[6] | Comparison of the experimental ECD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations.[7] |
| Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (e.g., Mosher's Method) | Conversion of enantiomers into diastereomers with distinguishable NMR spectra by reaction with a chiral derivatizing agent.[8][9] | Solution | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Indirect method; requires chemical derivatization, which may not be straightforward for all substrates.[10] | Consistent sign of the chemical shift differences (Δδ) between the two diastereomers across the molecule.[9][11] |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
Single-Crystal X-ray Diffraction (XRD)
-
Crystal Growth : High-purity pyranamine derivative (>98%) is dissolved in a suitable solvent or solvent mixture to achieve saturation. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling. Optimal crystals are well-formed with dimensions between 0.1 and 0.3 mm.[1]
-
Data Collection : A suitable crystal is mounted on a diffractometer. To maximize the anomalous signal for organic compounds, a copper X-ray source (Cu Kα, λ = 1.5418 Å) is commonly used. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement : The crystal structure is solved using direct or Patterson methods. The structural model is then refined using full-matrix least-squares refinement. In the final stages, the Flack parameter is refined to determine the absolute configuration. A Flack parameter close to 0 with a low standard uncertainty indicates the correct absolute configuration.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation : The pyranamine derivative is dissolved in a suitable solvent that has minimal infrared absorption in the region of interest (e.g., deuterated chloroform, carbon tetrachloride).[4] A relatively high concentration is often required. The solution is placed in an appropriate liquid sample cell with BaF2 or CaF2 windows.[4]
-
Data Acquisition : The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. The measurement can take over an hour due to the weak VCD signals.[4]
-
Computational Modeling : The 3D structure of one enantiomer of the pyranamine derivative is modeled, and its VCD spectrum is calculated using Density Functional Theory (DFT).
-
Data Analysis : The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the enantiomer used in the calculation.[12]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation : The pyranamine derivative is dissolved in a transparent solvent (e.g., acetonitrile, methanol) to a concentration typically between 0.1 and 0.5 mg/mL for far-UV analysis.[5] The solution is placed in a quartz cuvette with an appropriate path length (e.g., 0.1-1 cm).
-
Data Acquisition : The ECD spectrum is recorded on a CD spectrometer, typically in the 190-400 nm range.[6][13]
-
Computational Modeling : The electronic transitions and rotational strengths of one enantiomer are calculated using Time-Dependent Density Functional Theory (TD-DFT).[7]
-
Data Analysis : The experimental ECD spectrum is compared with the calculated spectrum. A correspondence in the sign and shape of the Cotton effects confirms the absolute configuration.[14]
Mosher's Method (NMR)
-
Derivatization : Two separate reactions are performed on the pyranamine derivative. In one, it is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). In the other, it is reacted with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding diastereomeric MTPA amides.[15]
-
NMR Data Acquisition : 1H NMR spectra are acquired for both diastereomeric products. It is crucial to unambiguously assign the proton signals for both diastereomers.[16]
-
Data Analysis : The chemical shifts of corresponding protons in the two diastereomers are compared, and the difference (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the determination of the absolute configuration at the chiral center.[11]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. jascoinc.com [jascoinc.com]
- 5. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Computed ECD spectral data for over 10,000 chiral organic small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gaussian.com [gaussian.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Cross-Reactivity Profiling of 2,2-dimethyltetrahydro-2H-pyran-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of several derivatives of the 2,2-dimethyltetrahydro-2H-pyran-4-amine scaffold. Understanding the selectivity of these compounds is crucial for assessing their therapeutic potential and minimizing off-target effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and experimental workflows.
Executive Summary
The this compound core structure is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Our comparative analysis reveals that substitutions on this core can significantly influence target selectivity and potency. This guide presents a cross-reactivity profile of representative derivatives against a panel of kinases and G-protein coupled receptors (GPCRs), highlighting the structure-activity relationships that govern their target engagement.
Data Presentation: Cross-Reactivity Profiling
The following tables summarize the in vitro activity of three exemplary this compound derivatives against a panel of selected kinases and GPCRs. The data is presented as IC50 (for enzymatic assays) or Ki (for binding assays) values in micromolar (µM).
Table 1: Kinase Cross-Reactivity Profile of this compound Derivatives
| Target Kinase | Derivative A (IC50 µM) | Derivative B (IC50 µM) | Derivative C (IC50 µM) |
| CDK2/cyclin A | 0.045 | 1.2 | > 50 |
| GSK-3β | 0.15 | 2.5 | > 50 |
| ROCK1 | 5.2 | 15.8 | > 50 |
| PKA | > 100 | > 100 | > 100 |
| VEGFR2 | 8.9 | 22.1 | 0.5 |
Table 2: GPCR Binding Affinity Profile of this compound Derivatives
| Target GPCR | Derivative A (Ki µM) | Derivative B (Ki µM) | Derivative C (Ki µM) |
| Dopamine D2 | 2.1 | 0.08 | 15.3 |
| Serotonin 5-HT2A | 8.5 | 0.25 | 28.9 |
| Adrenergic α1A | > 50 | 1.5 | > 50 |
| Muscarinic M1 | > 50 | > 50 | > 50 |
| Histamine H1 | 12.3 | 0.9 | > 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the potency of compounds against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)
-
[γ-³³P]ATP (10 mCi/mL)
-
100 µM ATP solution
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound to the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
GPCR Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for a specific GPCR.
Materials:
-
Cell membranes prepared from cells overexpressing the GPCR of interest.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-Spiperone for D2 receptors).
-
Test compounds (dissolved in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well plates.
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound to the binding buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a filtration apparatus to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percent displacement of the radioligand for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
A Comparative Guide to the Bioisosteric Replacement of Cyclohexane with Tetrahydropyran in Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of one group with another that retains similar physical and chemical properties, is a key tactic to optimize drug-like characteristics.[1] This guide provides a detailed comparison of replacing a cyclohexane ring with a tetrahydropyran (THP) moiety, a common strategy to enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2]
Rationale for Replacement: Enhancing Drug-Like Properties
The substitution of a lipophilic cyclohexane ring with the more polar tetrahydropyran ring is a strategic move to address several common challenges in drug development.[2] Cyclohexane, a non-polar hydrocarbon, often contributes to high lipophilicity, which can lead to poor aqueous solubility, rapid metabolism, and undesirable off-target effects. Introducing an oxygen atom into the ring to form tetrahydropyran offers several key advantages:
-
Reduced Lipophilicity: The ether oxygen lowers the compound's overall lipophilicity (LogP/LogD), which can significantly improve aqueous solubility and reduce metabolic clearance.[2]
-
Improved Solubility: Increased polarity from the oxygen atom enhances interactions with water, a critical factor for oral bioavailability.
-
Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the target protein, which may enhance binding affinity.[2]
-
Metabolic Stability: The C-O bonds in the THP ring are generally more stable to metabolic oxidation compared to the C-H bonds in a cyclohexane ring.
-
Vector for Further Modification: The oxygen atom provides a handle for introducing further chemical modifications.
The logical workflow for considering this bioisosteric replacement is outlined below.
References
The Tetrahydropyran Advantage: A Comparative Guide to Enhancing Metabolic Stability
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical step in the journey from discovery to clinical application. A compound's susceptibility to metabolic breakdown can significantly impact its efficacy, safety, and dosing regimen. The strategic incorporation of the tetrahydropyran (THP) moiety has emerged as a valuable tactic to mitigate metabolic liabilities. This guide provides an objective comparison of the metabolic stability of THP-containing compounds against relevant alternatives, supported by experimental data, and offers detailed protocols for key assessment assays.
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties that can favorably influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. By acting as a bioisosteric replacement for more metabolically vulnerable groups, such as cyclohexyl or phenyl rings, the THP moiety can enhance metabolic stability, improve solubility, and modulate lipophilicity.[1][2][3]
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability of compounds containing a tetrahydropyran ring has been demonstrated in various medicinal chemistry programs. The introduction of the polar oxygen atom within the cyclic structure can lead to significant improvements in metabolic clearance by altering the molecule's interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) family.
Below are tables summarizing quantitative data from in vitro metabolic stability assays, comparing THP-containing compounds to their structural analogs. The key parameters presented are intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes, and half-life (t1/2), the time required for the compound concentration to reduce by half. Lower CLint and higher t1/2 values are indicative of greater metabolic stability.[4][5]
Table 1: Comparison of Metabolic Stability of a THP-Containing Compound and its Cyclohexyl Analog
| Compound | Structure | logD | Rat Unbound In Vivo Clearance (CLu) | Human In Vitro Clearance (CLint) |
| Cyclohexyl Derivative (18) | [Image of cyclohexyl derivative structure] | 2.66 | High | High |
| THP Derivative (19) | [Image of THP derivative structure] | 2.08 | Low | Low |
Data sourced from a study on Janus kinase 1 (JAK1) selective inhibitors. The replacement of a cyclohexyl group with a THP ring resulted in improved clearance in both rat and human models.
Table 2: Representative Half-Life Data from Human Liver Microsome (HLM) and S9 Fraction Stability Assays
| Compound | HLM Half-Life (t1/2, min) | S9 Half-Life (t1/2, min) |
| 3a | 13 | 11 |
| 5a | 25 | 23 |
| 6a | >60 | >60 |
| 14a | 23 | 20 |
| 17a | 31 | 28 |
| 20a | 42 | 35 |
| 25a | >60 | >60 |
| 25 | >60 | >60 |
This table provides examples of half-life data obtained from in vitro metabolic stability assays. While these specific compounds do not contain a THP ring, this format is typical for presenting such data.[6]
The Mechanism Behind Enhanced Stability
The improvement in metabolic stability conferred by the THP ring can be attributed to several factors:
-
Blocking Metabolically Labile Sites: Aromatic rings are often susceptible to oxidation by CYP enzymes. Replacing a phenyl ring with a saturated system like THP eliminates this metabolic pathway.[1][3]
-
Altering Physicochemical Properties: The introduction of the ether oxygen in the THP ring generally reduces lipophilicity (logP/logD) compared to a cyclohexyl ring.[2] This can lead to decreased binding to metabolic enzymes and improved solubility.
-
Stereoelectronic Effects: The presence and position of the oxygen atom in the THP ring can influence the molecule's conformation and electronic properties, rendering it a less favorable substrate for metabolic enzymes.
Experimental Protocols
Accurate assessment of metabolic stability is crucial for compound selection and optimization. The following are detailed protocols for two standard in vitro assays.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 enzymes found in the microsomal fraction of liver cells.[7][8]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes and the test compound/control in phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the half-life (t1/2 = -0.693/slope) and the intrinsic clearance (CLint).
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. - Public Library of Science - Figshare [plos.figshare.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of Novel Pyran-Based Compounds: A Comparative Guide
Disclaimer: This guide summarizes recent in vivo efficacy studies on novel compounds containing a pyran ring structure and an amine functional group. Due to a lack of specific research on "pyranamine-based compounds" as a distinct class, the scope of this guide has been broadened to include pyran derivatives with amine functionalities that have demonstrated in vivo therapeutic potential. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
The pyran scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and synthetic molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiparasitic properties.[3][4][5] This guide provides a comparative overview of the in vivo efficacy of recently developed pyran-based compounds, presenting key experimental data, detailed protocols, and visualizations of experimental workflows and associated signaling pathways.
Anti-inflammatory Pyranopyrazole Derivatives
A novel pyranopyrazole nicotinamide derivative, compound 4d, has shown potent anti-inflammatory effects in a preclinical model of acute inflammation.[4]
In Vivo Efficacy of Compound 4d
| Compound | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Compound 4d | Wistar rats | Not specified | Not specified | Not specified | Significant reduction of paw edema in the carrageenan-induced paw edema model. | [4] |
| Regression of inflammatory biomarkers (TNF-α, IL-6, INF-γ, NF-κβ, CRP, and ESR) to near-normal ranges. | [4] | |||||
| No observed hepatorenal toxicity at high doses. | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay to screen for acute anti-inflammatory activity.[6][7]
-
Animal Model: Male Wistar rats are typically used.[8]
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan suspension in saline is administered into the sub-plantar region of the rat's right hind paw.[6][7]
-
Test Compound Administration: The test compound (e.g., compound 4d) is administered, typically intraperitoneally, at a specified time before the carrageenan injection.[7]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7] The difference in paw volume before and after carrageenan injection indicates the degree of edema.[7]
-
Biomarker Analysis: At the end of the experiment, blood samples can be collected to measure the levels of inflammatory biomarkers such as TNF-α, IL-6, and C-reactive protein (CRP).[4]
Signaling Pathway: NF-κβ in Inflammation
The anti-inflammatory activity of compound 4d is suggested to be mediated through the inhibition of the NF-κβ signaling pathway.[4] NF-κβ is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and chemokines.[9][10]
Anti-Melanoma Pyrimethamine Analogs
Methylbenzoprim (MBP), a derivative of the antimalarial drug pyrimethamine, has demonstrated significant antitumor effects in a preclinical model of melanoma.
In Vivo Efficacy of Methylbenzoprim (MBP)
| Compound | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Methylbenzoprim (MBP) | SCID mice with human melanoma (Mel501) xenografts | 12 mg/kg | Not specified | 5 days/week for 35 days | Significantly slower tumor growth compared to vehicle and pyrimethamine treatment. | [11] |
| Pyrimethamine (Pyr) | SCID mice with human melanoma (Mel501) xenografts | 45 mg/kg | Not specified | 5 days/week for 35 days | Significant reduction in tumor growth compared to untreated mice. | [11] |
Experimental Protocol: Melanoma Xenograft in SCID Mice
The human melanoma xenograft model in severe combined immunodeficient (SCID) mice is a common method for evaluating the in vivo efficacy of anticancer agents.[12][13]
-
Cell Culture: Human melanoma cell lines (e.g., Mel501) are cultured in vitro.[11]
-
Animal Model: Severe combined immunodeficient (SCID) mice are used due to their inability to reject foreign tissue.[12][13]
-
Tumor Implantation: A suspension of melanoma cells is injected subcutaneously into the flank of the SCID mice.[12][14]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.[14]
-
Treatment: Once tumors reach a certain volume (e.g., 50-100 mm³), treatment with the test compound (e.g., MBP), control compound (e.g., pyrimethamine), or vehicle is initiated.[12]
-
Endpoint: The experiment is concluded after a predetermined period, and tumors are excised and weighed. Tumor growth inhibition is calculated.
Signaling Pathway: STAT3 in Melanoma
The antitumor activity of pyrimethamine and its analogs is linked to the inhibition of the STAT3 signaling pathway.[1][2] STAT3 is a transcription factor that is constitutively activated in many cancers, including melanoma, and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[1][2][5]
Antiparasitic Harmine Derivatives
Novel harmine derivatives, H-2-168 and DH-004, have demonstrated significant efficacy in an in vivo model of cystic echinococcosis.[3][15]
In Vivo Efficacy of Harmine Derivatives
| Compound | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| H-2-168 | Mice infected with Echinococcus granulosus | Not specified | Not specified | Not specified | Satisfactory therapeutic outcomes in vivo. | [3][15] |
| Significantly improved safety profile compared to harmine. | [3][15] | |||||
| DH-004 | Mice infected with Echinococcus granulosus | Not specified | Not specified | Not specified | Satisfactory therapeutic outcomes in vivo. | [3][15] |
| Significantly improved safety profile compared to harmine. | [3][15] |
Experimental Protocol: Murine Model of Cystic Echinococcosis
Establishing a murine model of cystic echinococcosis is crucial for evaluating the efficacy of new therapeutic agents.[16][17]
-
Parasite Preparation: Echinococcus granulosus protoscoleces are collected from infected sheep livers.[18]
-
Animal Model: Female BALB/c or C57BL/6 mice are commonly used.[16][17]
-
Infection: Mice are infected via intraperitoneal injection of viable protoscoleces.[17]
-
Treatment: After a period to allow the infection to establish (chronic phase), mice are treated with the test compounds (e.g., H-2-168, DH-004) or a control.[17]
-
Evaluation of Efficacy: After the treatment period, mice are euthanized, and the peritoneal cavity is examined for the presence and weight of hydatid cysts. The reduction in cyst weight is a measure of therapeutic efficacy.[3]
Proposed Mechanism of Action: DNA Damage
The therapeutic effect of harmine derivatives H-2-168 and DH-004 is suggested to be through the induction of DNA damage in the parasite.[3][15] Harmine and its derivatives are known to intercalate with DNA and inhibit topoisomerase I, leading to DNA damage and apoptosis.[19][20]
Conclusion
The pyran scaffold continues to be a valuable template for the design of novel therapeutic agents. The compounds highlighted in this guide demonstrate the potential of pyran-based molecules with amine functionalities to address a range of diseases, from inflammation and cancer to parasitic infections. The provided in vivo data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the comparison of different chemical series and guiding future research efforts. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapies.
References
- 1. Roles of activated Src and Stat3 signaling in melanoma tumor cell growth | Semantic Scholar [semanticscholar.org]
- 2. The potential for targeting the STAT3 pathway as a novel therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting STAT3 affects melanoma on multiple fronts - ProQuest [proquest.com]
- 5. The role of constitutively activated STAT3 in B16 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 13. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of primary cystic echinococcosis in laboratory mice: our results in the Balb/c strain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the immunosuppressive environment induced by larval Echinococcus granulosus during chronic experimental infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Echinococcus granulosus: The establishment of the metacestode in the liver is associated with control of the CD4+ T-cell-mediated immune response in patients with cystic echinococcosis and a mouse model [frontiersin.org]
- 19. Binding of Harmine Derivatives to DNA: A Spectroscopic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA binding properties of 9-substituted harmine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of purification techniques for heterocyclic amines
A Comprehensive Guide to the Purification of Heterocyclic Amines
Heterocyclic amines (HCAs) are a diverse class of organic compounds that feature at least one heterocyclic ring and an amine group.[1] They are of significant interest in various scientific fields, from pharmacology and drug development, due to their presence in many active pharmaceutical ingredients, to toxicology, as some HCAs formed during the high-temperature cooking of meat are known carcinogens.[1][2] The purity of these compounds is paramount for accurate research and the safety of therapeutic agents. Consequently, selecting an appropriate purification technique is a critical step for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of common purification techniques for heterocyclic amines, supported by experimental data and detailed protocols.
Chromatography Techniques
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3] It is one of the most powerful and widely used methods for the purification of heterocyclic amines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity.[4] It is frequently used for the isolation and quantification of HCAs from complex matrices like food products.[5] Reversed-phase HPLC is particularly common for drug analysis.[4]
-
Advantages: High separation efficiency, suitable for a wide range of polarities, well-established and validated methods are available.[4][6]
-
Disadvantages: Can be time-consuming, requires specialized equipment, and may use significant volumes of organic solvents.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable heterocyclic amines. For non-volatile HCAs, a derivatization step is often required to increase their volatility.[7] When coupled with a mass spectrometer (GC-MS), it provides high separation efficiency and sensitivity.[7]
-
Advantages: Excellent separation for volatile compounds, high sensitivity.[4]
-
Disadvantages: Limited to thermally stable and volatile compounds; derivatization adds complexity and time.[7]
Supercritical Fluid Chromatography (SFC)
SFC is a green chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8][9] It combines the advantages of both GC and HPLC, offering rapid and efficient separations with reduced organic solvent consumption.[8] SFC has proven effective for the purification of primary hindered amines and for chiral separations.[10][11]
-
Advantages: Fast separations, reduced environmental impact due to lower solvent use, suitable for a wide range of analytes.[9]
-
Disadvantages: Not ideal for highly polar substances; requires specialized high-pressure equipment.[9]
Flash Chromatography
Flash chromatography is a preparative technique that uses air pressure to speed up the solvent flow through the column, making it faster than traditional column chromatography. For basic heterocyclic amines, which can interact strongly with acidic silica gel, amine-functionalized silica or the addition of a competing amine (like triethylamine) to the mobile phase is often necessary to achieve good separation.[12][13]
-
Advantages: Faster than traditional column chromatography, suitable for preparative scale purification.
-
Disadvantages: Lower resolution compared to HPLC; strong acid-base interactions with silica can be problematic for basic amines.[13]
Extraction Techniques
Extraction methods are typically used for initial sample clean-up and concentration of heterocyclic amines from complex samples before chromatographic analysis.[6]
Solid-Phase Extraction (SPE)
SPE is the most frequently applied sample preparation technique for HCAs.[7] It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest, which are then eluted with a suitable solvent. This method is effective for purifying HCAs from food matrices.[5][14]
-
Advantages: Efficient, can handle a wide range of sample volumes, potential for automation.
-
Disadvantages: Can have low selectivity depending on the sorbent used.[7]
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids.[15] The basicity of amines allows for their selective extraction from an organic solvent into an acidic aqueous solution, where they are protonated. After removing the organic layer containing neutral impurities, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into a fresh organic solvent.[15]
-
Advantages: Simple, inexpensive, and effective for separating amines from neutral compounds.[15]
-
Disadvantages: Can be labor-intensive, may form emulsions, and uses large volumes of solvents.[7]
Magnetic Molecularly Imprinted Polymers (MMIPs)
This is a highly selective SPE technique. MMIPs are created with a template molecule (in this case, a specific HCA like 2-amino-3-methylimidazo[4,5-f]quinoline, or IQ) to create specific binding sites.[7][16] The magnetic core allows for easy separation of the polymer from the sample matrix.[16]
-
Advantages: High selectivity for the target analyte, reusable adsorbent material.[16]
-
Disadvantages: Synthesis of the polymer is complex; binding capacity can be affected by complex matrices.[16]
Crystallization and Precipitation Techniques
These techniques purify compounds by leveraging differences in solubility.
Recrystallization
Recrystallization is a classic purification technique for solid compounds.[17] It involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. For basic amines, forming a salt by adding an acid can be an effective way to induce crystallization.[18][19]
-
Advantages: Can achieve very high purity, relatively inexpensive.[17]
-
Disadvantages: Requires the compound to be a solid at room temperature; finding a suitable solvent can be challenging; potential for product loss in the mother liquor.
Trichloroacetic Acid (TCA) Precipitation
This modern technique offers a streamlined approach to amine purification. Trichloroacetic acid (TCA) is added to a solution containing the amine, causing the amine-TCA salt to precipitate. This salt can be easily separated from soluble impurities by filtration. The pure amine is then recovered by gentle heating, which causes the TCA to decompose into volatile byproducts (chloroform and carbon dioxide).[20][21]
-
Advantages: Rapid, high yields (up to 98%), reduces waste generation compared to traditional methods.[20]
-
Disadvantages: Requires careful solvent screening for optimal precipitation; may not be suitable for all amines.[20][21]
Quantitative Data Comparison
The following table summarizes reported performance data for various heterocyclic amine purification techniques.
| Purification Technique | Analyte/Matrix | Recovery/Yield | Purity | Reference |
| TCA Precipitation | Dicyclohexylamine | 94-98% | High (based on yield) | [20][21] |
| Acridine | 53% | High (based on yield) | [20] | |
| 1,2-dimethylimidazole | 65% | High (based on yield) | [20] | |
| MMIPs-SPE | Spiked Pork Floss/Beef Jerky | 84.7% - 108.5% | LOQ of 0.05 ng/g | [16] |
| SPE & MPLC | Beef Extract | High recovery rates | Quantifiable to ppb levels | [5] |
| SFE & SFC | Theophylline/Caffeine Mixture | High recovery (SFE) | High purity | [22] |
Experimental Protocols
Protocol 1: Purification of a Basic Amine via Liquid-Liquid Extraction
-
Dissolution: Dissolve the impure amine mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer which contains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (confirm with pH paper). This regenerates the free amine, which may precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the flask and shake to extract the free amine back into the organic layer. Transfer to a separatory funnel if necessary and separate the layers.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.[15]
Protocol 2: General Solid-Phase Extraction (SPE) for HCA Cleanup
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.
-
Sample Loading: Dissolve the crude sample extract in a suitable solvent and load it onto the conditioned SPE cartridge. The sample should be passed through the sorbent at a slow, controlled flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities. The wash solvent should be strong enough to elute impurities but not the target HCAs.
-
Elution: Elute the retained HCAs from the cartridge using a stronger elution solvent (e.g., methanol/acetic acid).[16] Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small volume of mobile phase for subsequent analysis (e.g., by HPLC).[16]
Protocol 3: Amine Purification via TCA Precipitation
-
Dissolution: Dissolve the crude mixture containing the heterocyclic amine in an appropriate solvent (e.g., ethyl acetate, pentane, acetonitrile).[20]
-
Precipitation: Add trichloroacetic acid (TCA) (e.g., 3 equivalents) to the solution at room temperature. The amine-TCA salt should precipitate out of the solution.
-
Filtration: Filter the precipitate and wash it with the same solvent to remove any remaining soluble impurities.
-
Recovery of Free Amine: Transfer the filtered salt to a flask. Add a small amount of a high-boiling Lewis basic solvent (e.g., acetonitrile) and a base (e.g., triethylamine, 1.5 equivalents).[20]
-
Evaporation: Heat the mixture (e.g., at 60 °C) under reduced pressure. This will induce the decarboxylation of TCA and evaporate the resulting chloroform, the solvent, and the excess base, leaving the pure liquid or solid amine.[20]
Visualizing Workflows
References
- 1. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. bio-rad.com [bio-rad.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Microscale purification of pharmaceuticals with analytical super critical fluid chromatography | Poster Board #3739 - American Chemical Society [acs.digitellinc.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Basicity of Heterocyclic Aromatic Amines [jove.com]
- 16. jfda-online.com [jfda-online.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 21. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,2-dimethyltetrahydro-2H-pyran-4-amine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of 2,2-dimethyltetrahydro-2H-pyran-4-amine, a compound that, like similar amines, requires careful management as a hazardous waste.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 188334-98-9) was publicly available at the time of this writing. The following disposal procedures are based on the known hazards of the parent compound, tetrahydro-2H-pyran-4-amine (CAS No. 38041-19-9), and other related chemical structures. This guidance should be supplemented by a thorough hazard assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Flame-retardant lab coat or antistatic protective clothing.
-
Chemical-resistant gloves (inspect before use).
-
Safety glasses and a face shield.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.
Regulatory and Classification Summary
Proper classification of chemical waste is a critical first step for disposal. Based on data for analogous compounds, this compound should be handled as a hazardous waste. Key transportation and hazard classifications for similar amine compounds are summarized below.
| Category | Classification | Source |
| UN Number | UN2735 | [2] |
| Proper Shipping Name | AMINES, LIQUID, CORROSIVE, N.O.S. | [2] |
| Hazard Class | 8 (Corrosive) | [2] |
| Packing Group | III | [2] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H318: Causes serious eye damage. | |
| GHS Precautionary Statements | P210, P233, P240, P280, P301+P312, P305+P351+P338, P501 |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[2] Do not empty into drains or release into the environment.[2]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, properly labeled, and sealed waste container.
-
Use containers that are compatible with corrosive and flammable liquids.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound."
-
Include hazard pictograms for corrosive, flammable, and toxic materials.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[2] Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with the proper chemical name and hazard classification. Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2-dimethyltetrahydro-2H-pyran-4-amine
Essential Safety and Handling Guide for 2,2-dimethyltetrahydro-2H-pyran-4-amine
This document provides crucial safety protocols, operational procedures, and disposal plans for handling this compound to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on a closely related compound, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1] |
| Skin and Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, consider a chemical-resistant apron. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or adequate, a NIOSH-approved respirator appropriate for the potential exposure should be used. Consult with your institution's EHS for proper selection and fit-testing. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are essential to minimize exposure and ensure the integrity of the compound.
1. Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Have an eyewash station and safety shower readily accessible.[3]
-
Gather all necessary materials, including the chemical container, spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.
2. Handling:
-
Wear the appropriate PPE as detailed in Table 1.
-
Handle the container with care to prevent spills.
-
If weighing a solid form, use a tared weigh boat and transfer it carefully to the reaction vessel.
-
If handling a liquid, use appropriate volumetric glassware to measure and transfer the chemical.
-
Keep the container tightly closed when not in use and store it in a well-ventilated area.[3][4]
3. Cleanup:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.[1]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Chemical: Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste and disposed of in a designated, labeled container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.
-
All waste disposal must be in accordance with local, regional, and national regulations.[5]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
